molecular formula C8H13NO2 B1333067 4-Butyl-5-methyl-3-isoxazolol CAS No. 96520-39-7

4-Butyl-5-methyl-3-isoxazolol

Cat. No.: B1333067
CAS No.: 96520-39-7
M. Wt: 155.19 g/mol
InChI Key: KNFWICANIRTVAF-UHFFFAOYSA-N
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Description

4-Butyl-5-methyl-3-isoxazolol is a synthetic isoxazole derivative offered as a high-purity chemical for research and development purposes. Isoxazoles are a significant class of heterocyclic compounds known for their diverse biological activities and are frequently explored in medicinal chemistry as core structures in pharmaceuticals and agrochemicals . Researchers value these compounds for their potential as building blocks in organic synthesis and for developing novel substances with targeted properties . This product is provided with comprehensive analytical data, including NMR and mass spectrometry, to ensure identity and purity for your experimental work. It is intended for laboratory research by qualified professionals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-5-methyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-4-5-7-6(2)11-9-8(7)10/h3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFWICANIRTVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(ONC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377283
Record name 4-butyl-5-methyl-3-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96520-39-7
Record name 4-butyl-5-methyl-3-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide details the synthetic pathways for the preparation of 4-Butyl-5-methyl-3-isoxazolol, a substituted isoxazole of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document provides a thorough overview of the synthetic strategies, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are significant scaffolds in numerous biologically active molecules. The synthesis of this specific derivative involves the formation of a β-keto ester precursor followed by cyclization to construct the isoxazole ring. This guide will explore two primary methods for the final ring-closure step: a classical approach and a more recent, higher-yield methodology.

Synthetic Pathways Overview

The overall synthesis of this compound can be conceptualized in two main stages:

  • Stage 1: Synthesis of the β-Keto Ester Precursor: The key intermediate, ethyl 2-butyl-3-oxobutanoate, is synthesized via the alkylation of ethyl acetoacetate.

  • Stage 2: Isoxazolol Ring Formation: The isoxazole ring is constructed from the β-keto ester precursor through two distinct methods:

    • Method A: Classical Synthesis - Direct reaction with hydroxylamine.

    • Method B: High-Purity Synthesis - A multi-step process involving an N,O-diBoc-protected hydroxamic acid intermediate to avoid byproduct formation.

The following diagram illustrates the logical flow of the synthesis pathways.

Synthesis_Overview cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Ring Formation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-butyl-3-oxobutanoate Ethyl 2-butyl-3-oxobutanoate Ethyl Acetoacetate->Ethyl 2-butyl-3-oxobutanoate Alkylation Method_A Method A: Classical Synthesis Ethyl 2-butyl-3-oxobutanoate->Method_A Method_B Method B: High-Purity Synthesis Ethyl 2-butyl-3-oxobutanoate->Method_B 4-Butyl-5-methyl-3-isoxazolol_A This compound 4-Butyl-5-methyl-3-isoxazolol_B This compound Method_A->4-Butyl-5-methyl-3-isoxazolol_A Method_B->4-Butyl-5-methyl-3-isoxazolol_B

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of Ethyl 2-butyl-3-oxobutanoate

The synthesis of the β-keto ester precursor is achieved through the alkylation of ethyl acetoacetate with a suitable butylating agent, typically butyl bromide. This reaction, a classic example of the acetoacetic ester synthesis, proceeds via the formation of an enolate ion which then acts as a nucleophile.[1][2][3][4][5]

Reaction Scheme

Precursor_Synthesis Ethyl_acetoacetate Ethyl acetoacetate Enolate Enolate Intermediate Ethyl_acetoacetate->Enolate + Base Base (e.g., Sodium Ethoxide) Base->Enolate Product Ethyl 2-butyl-3-oxobutanoate Enolate->Product + Butyl_bromide Butyl bromide Butyl_bromide->Product Byproduct Sodium bromide Classical_Synthesis Precursor Ethyl 2-butyl-3-oxobutanoate Product This compound Precursor->Product + Hydroxylamine Hydroxylamine Hydroxylamine->Product Byproduct 5-Isoxazolone byproduct Product->Byproduct forms High_Purity_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Carboxylic_Acid 2-Butyl-3-oxobutanoic acid Acyl_Meldrums_Acid Acyl Meldrum's Acid Derivative Carboxylic_Acid->Acyl_Meldrums_Acid Activation Protected_Intermediate N,O-diBoc-protected β-keto hydroxamic acid Acyl_Meldrums_Acid->Protected_Intermediate + DiBoc_Hydroxylamine N,O-bis(tert-butoxycarbonyl)hydroxylamine DiBoc_Hydroxylamine->Protected_Intermediate Final_Product This compound Protected_Intermediate->Final_Product Cyclization Acid Hydrochloric Acid Acid->Final_Product

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-Butyl-5-methyl-3-isoxazolol. Due to the limited availability of direct experimental data for this specific molecule, this guide combines confirmed basic properties with predicted values and detailed general experimental protocols for their determination. This information is crucial for researchers in drug discovery and development for understanding the compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Core Physicochemical Data

PropertyValueSource
Chemical Structure Chemical Structure of this compoundChemical Suppliers[1]
Molecular Formula C₈H₁₃NO₂Chemical Suppliers[1]
Molecular Weight 155.19 g·mol⁻¹Chemical Suppliers[1]
Predicted Density 1.020 ± 0.06 g/cm³ChemicalBook
Predicted pKa 12.0 ± 0.60ChemicalBook
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Not available-
LogP Not available-

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and experimental validation of the predicted properties, this section details standardized methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Workflow for Melting Point Determination

A Sample Preparation: Finely powder the dry sample. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat rapidly to ~10-15°C below the expected melting point, then reduce heating to 1-2°C/min. C->D E Observation: Record the temperature at which the first liquid appears and the temperature at which the sample is completely liquid. D->E F Result: Report the melting point as a range. E->F

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point is a fundamental physical property. The Thiele tube method is a common and effective technique for its determination using a small amount of sample.

Workflow for Boiling Point Determination

A Sample Preparation: Place a small amount of the liquid into a fusion tube. B Capillary Insertion: Invert a sealed capillary tube into the fusion tube. A->B C Apparatus Assembly: Attach the fusion tube to a thermometer and place in a Thiele tube containing mineral oil. B->C D Heating: Heat the side arm of the Thiele tube gently. C->D E Observation: Note the temperature when a rapid stream of bubbles emerges from the capillary. Stop heating. D->E F Measurement: Record the temperature when the liquid starts to enter the capillary tube. This is the boiling point. E->F

Caption: Workflow for determining the boiling point using the Thiele tube method.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity, which is a critical parameter for predicting its membrane permeability and overall pharmacokinetic profile. The shake-flask method is the traditional and most reliable method for its determination.

Workflow for LogP Determination

A Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol. B Sample Preparation: Dissolve a known amount of the compound in one of the phases. A->B C Partitioning: Mix the two phases in a separatory funnel and shake vigorously to allow for partitioning. B->C D Equilibration: Allow the phases to separate completely. C->D E Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis, HPLC). D->E F Calculation: LogP = log([Concentration in Octanol] / [Concentration in Water]) E->F

Caption: Workflow for the shake-flask method to determine the LogP value.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding.

Workflow for pKa Determination

A Solution Preparation: Prepare a solution of the compound with a known concentration. B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a stirrer. A->B C Titration: Incrementally add a standardized titrant (acid or base) and record the pH after each addition. B->C D Data Plotting: Plot the pH versus the volume of titrant added to generate a titration curve. C->D E pKa Determination: Determine the pH at the half-equivalence point, which corresponds to the pKa. D->E

Caption: Workflow for pKa determination via potentiometric titration.

Biological Context and Signaling Pathways

While specific biological data for this compound is limited, the isoxazole scaffold is a well-established pharmacophore present in numerous bioactive compounds. Derivatives of isoxazole have been reported to interact with various biological targets and signaling pathways, highlighting the potential therapeutic relevance of this class of compounds.

Isoxazole derivatives have been implicated in the modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and neurotransmission. For instance, some isoxazole-containing molecules act as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). Others have shown activity in cancer cell lines, suggesting interference with proliferative signaling cascades.

Below is a generalized representation of a signaling pathway that could potentially be modulated by isoxazole derivatives, based on their known biological activities.

Generalized Signaling Pathway for Isoxazole Derivatives

cluster_0 Potential Mechanism of Action Isoxazole Derivative Isoxazole Derivative Target Protein Target Protein Isoxazole Derivative->Target Protein Binds/Modulates Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activates/Inhibits Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Activates/Inhibits Biological Response Biological Response Downstream Effector 1->Biological Response Downstream Effector 2->Biological Response

Caption: A generalized signaling pathway potentially modulated by isoxazole derivatives.

Conclusion

This technical guide provides foundational physicochemical information for this compound, acknowledging the current gaps in experimental data. The detailed experimental protocols offer a clear path for researchers to determine these crucial parameters, which are essential for advancing the study of this compound in the context of drug discovery and development. The exploration of the broader biological activities of the isoxazole class suggests that this compound may hold therapeutic potential, warranting further investigation into its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to 4-Butyl-5-methyl-3-isoxazolol and its Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the chemical compound 4-Butyl-5-methyl-3-isoxazolol (CAS 96520-39-7) and the broader class of 4-alkyl-5-methyl-3-isoxazolols. It is intended for researchers, scientists, and drug development professionals. Specific experimental data for this compound is limited in publicly available literature. Therefore, this guide presents generalized experimental protocols and discusses the biological activities of structurally related isoxazole derivatives to provide a foundational understanding of this chemical scaffold.

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, representing a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of isoxazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] this compound, belonging to the 3-isoxazolol subclass, is a small molecule with potential for further investigation in drug discovery programs. This technical guide consolidates the available information on this compound and its structural analogs, focusing on its physicochemical properties, synthesis, and potential biological relevance.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)5-tert-butyl-4-methyl-3-isoxazolol5-methyl-3-isoxazolol
CAS Number 96520-39-7[4]N/A10004-44-1[5]
Molecular Formula C₈H₁₃NO₂[4]C₈H₁₃NO₂[6]C₄H₅NO₂[5]
Molecular Weight 155.19 g/mol 155.20 g/mol [6]99.09 g/mol [5]
Melting Point Not availableNot available[6]Not available[5]
Boiling Point Not availableNot available[6]Not available[5]
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.Not availableNot available
pKa Not availableNot availableNot available

Synthesis of 4-Alkyl-5-methyl-3-isoxazolols

The synthesis of 4-alkyl-5-methyl-3-isoxazolols can be achieved through several established methods for isoxazole ring formation. A common and effective approach is the reaction of a β-ketoester with hydroxylamine.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 4-alkyl-5-methyl-3-isoxazolols.

G General Synthesis Workflow for 4-Alkyl-5-methyl-3-isoxazolols cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product beta_ketoester β-Ketoester (e.g., Ethyl 2-butylacetoacetate) condensation Condensation and Cyclization beta_ketoester->condensation hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->condensation extraction Solvent Extraction condensation->extraction Work-up chromatography Column Chromatography extraction->chromatography product 4-Alkyl-5-methyl-3-isoxazolol chromatography->product

Caption: General workflow for the synthesis of 4-alkyl-5-methyl-3-isoxazolols.

Detailed Experimental Protocol (Representative)

This protocol describes a plausible method for the synthesis of this compound based on general isoxazole synthesis.

Materials:

  • Ethyl 2-butylacetoacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Diethyl ether

  • Magnesium sulfate

  • Hydrochloric acid

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-butylacetoacetate (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extraction: Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the isoxazole scaffold is present in numerous compounds with significant pharmacological activities.

Table 2: Reported Biological Activities of Isoxazole Derivatives

Biological ActivityDescriptionReferences
Anticancer Isoxazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7]
Antibacterial Certain isoxazoles exhibit activity against both Gram-positive and Gram-negative bacteria.[3]
Anti-inflammatory Some isoxazole-containing compounds act as inhibitors of inflammatory pathways.[1]
Antiviral The isoxazole nucleus is a component of some antiviral agents.[2]

Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active 4-alkyl-5-methyl-3-isoxazolol derivative is presented below. For instance, in an anticancer context, it might inhibit a key kinase in a cell proliferation pathway.

G Hypothetical Signaling Pathway Modulation cluster_pathway Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation Isoxazolol 4-Alkyl-5-methyl-3-isoxazolol Isoxazolol->Kinase_A Inhibition

Caption: Hypothetical inhibition of a kinase cascade by a 4-alkyl-5-methyl-3-isoxazolol.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, standard in vitro assays can be employed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

G MTT Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compound Add varying concentrations of the isoxazolol compound incubation1->add_compound incubation2 Incubate for 48-72 hours add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antibacterial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial properties of a chemical agent.

Procedure:

  • Prepare Agar Plates: Pour molten Mueller-Hinton agar into sterile petri dishes and allow them to solidify.

  • Inoculate Plates: Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.

  • Create Wells: Punch wells of a uniform diameter into the agar.

  • Add Compound: Add a known concentration of the this compound solution into the wells. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited). A larger diameter indicates greater antibacterial activity.

Conclusion

This compound is a member of the promising isoxazole class of compounds. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of the isoxazole scaffold. Further research is warranted to elucidate the specific properties and therapeutic potential of this and other 4-alkyl-5-methyl-3-isoxazolol derivatives.

References

The Biological Activity of Substituted Isoxazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole motif, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. Substituted isoxazoles exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug development across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of substituted isoxazoles, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this important class of compounds.

Anticancer Activity of Substituted Isoxazoles

Substituted isoxazoles have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways critical for tumor growth and survival.

Mechanisms of Anticancer Action

The anticancer effects of substituted isoxazoles are mediated through several key mechanisms:

  • Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.[1][2][3][4] For instance, some derivatives have been shown to induce apoptosis through the activation of caspase-3/7.[5][6][7][8]

  • Enzyme Inhibition:

    • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. Certain substituted isoxazoles have been identified as potent aromatase inhibitors.[9][10][11][12][13][14][15]

    • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a common mechanism of action for many successful anticancer drugs. Several isoxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][16][17][18][19][20][21][22]

    • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Isoxazole-containing compounds have been reported to inhibit both topoisomerase I and II, leading to DNA damage and cell death.[9][10][22][23][24][25][26][27]

    • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors are a promising class of anticancer agents, and several isoxazole-based compounds have demonstrated potent HDAC inhibitory activity.[9][10][18][28][29][30][31][32]

  • Modulation of Signaling Pathways: Substituted isoxazoles can interfere with key signaling pathways that are often dysregulated in cancer, including the Akt/GSK3β/β-catenin and Raf/MEK/ERK pathways.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various substituted isoxazoles against different human cancer cell lines.

Table 1: Cytotoxicity of Substituted Isoxazoles against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Isoxazole-naphthalene derivative (5j)MCF-7 (Breast)1.23 ± 0.16[16]
Pyrazole/isoxazole linked arylcinnamide (15a)HeLa (Cervical)0.4[19][33]
Pyrazole/isoxazole linked arylcinnamide (15b)HeLa (Cervical)1.8[19][33]
Pyrazole/isoxazole linked arylcinnamide (15e)HeLa (Cervical)1.2[19][33]
Pyrazole/isoxazole linked arylcinnamide (15i)HeLa (Cervical)2.7[19][33]
Pyrazole/isoxazole linked arylcinnamide (15l)HeLa (Cervical)1.7[19][33]
3-phenylisoxazole derivative (17)PC3 (Prostate)5.82[31]
5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-9)MCF-7 (Breast)11.56[11]
5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-11)MCF-7 (Breast)14.63[11]
5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-8)MCF-7 (Breast)17.56[11]
Phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate (OXA-19)MCF-7 (Breast)11.8[13]
Thiazole derivative (DIPTH)HepG-2 (Liver)14.05[27]
Thiazole derivative (DIPTH)MCF-7 (Breast)17.77[27]
Triazole derivative (4d)MCF-7 (Breast)6.7342[34]
Triazole derivative (4d)A549 (Lung)17.1761[34]

Table 2: Enzyme Inhibition by Substituted Isoxazoles

Target EnzymeCompound/Derivative ClassIC50 (µM)Reference
Tubulin PolymerizationIsoxazole-naphthalene derivative (5j)3.4[16][17]
Tubulin Polymerization1,3-Oxazole sulfonamide (16)0.22[16]
Tubulin Polymerization1,3-Oxazole sulfonamide (22, 30, 32)< 0.08[16]
Topoisomerase IIBenzo[a]phenazine derivative (6)6.9[22]
HDAC13-hydroxy-isoxazole derivative0.7[28]
Aromatase5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-9)14.8[11]
AromatasePhenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate (OXA-19)15.6[13]
Tyrosyl-DNA phosphodiesterase 2 (TDP2)Isoxazoloquinolinedione derivative (70)0.46 ± 0.15[23]

Anti-inflammatory Activity of Substituted Isoxazoles

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Substituted isoxazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of various substituted isoxazoles in the carrageenan-induced rat paw edema model.

Table 3: Anti-inflammatory Activity of Substituted Isoxazoles in the Carrageenan-Induced Rat Paw Edema Model

Compound/Derivative ClassDose (mg/kg)Maximum Inhibition (%)Time (h)Reference
Benzenesulfonamide derivative (1)20096.314[35]
Benzenesulfonamide derivative (3)20099.694[35]
Diarylsulfonylurea-chalcone hybrid (4r)Not SpecifiedRemarkableNot Specified
Diarylsulfonylurea-chalcone hybrid (4o)Not SpecifiedRemarkableNot Specified
Detoxified Mazaryun (high dose)Not Specified39.45[26]

Table 4: In Vitro COX Enzyme Inhibition by Substituted Isoxazoles

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Mofezolac0.0079> 50> 6300[2]
3,4-Bis(4-methoxyphenyl)-5-vinylisoxazole (22)0.042> 50> 1190[2]
Isoxazole derivative (C6)52.16 ± 0.110.55 ± 0.0394.83[17]
Isoxazole derivative (C5)60.08 ± 0.190.85 ± 0.0470.68[17]
Isoxazole derivative (C3)22.57 ± 0.050.93 ± 0.0124.26[17]
Isoxazole-carboxamide (A13)0.0640.0134.63[36]
Isoxazole-carboxamide (B2)Not SpecifiedNot Specified20.7[36]

Antimicrobial Activity of Substituted Isoxazoles

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted isoxazoles have shown promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many isoxazole derivatives are still under investigation. However, it is believed that they may act by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various substituted isoxazoles against common bacterial strains.

Table 5: Minimum Inhibitory Concentration (MIC) of Substituted Isoxazoles

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diamine (178f)E. coli95[5]
N3, N5-di(substituted)isoxazole-3,5-diamine (178e)E. coli110[5]
N3, N5-di(substituted)isoxazole-3,5-diamine (178d)E. coli117[5]
N3, N5-di(substituted)isoxazole-3,5-diamine (178e)S. aureus95[5]
N3, N5-di(substituted)isoxazole-3,5-diamine (178d)S. aureus100[5]
Isoxazole derivative (TPI-2)S. aureus6.25[35][37]
Isoxazole derivative (TPI-2)E. coli6.25[35][37]
Isoxazole derivative (TPI-5)S. aureus6.25[35][37]
Isoxazole derivative (TPI-5)E. coli6.25[35][37]
Isoxazole derivative (TPI-14)S. aureus6.25[35][37]
Isoxazole derivative (TPI-14)E. coli6.25[35][37]
Isoxazole-amino acid conjugate (5a-d)Enterococcus durans0.06 - 2.5[38]
Isoxazole-amino acid conjugate (5a-d)Bacillus subtilis0.06 - 2.5[38]
Isoxazole-amino acid conjugate (5a-d)Rhodococcus qingshengii0.06 - 2.5[38]
Isoxazole-amino acid conjugate (5a-d)E. coli0.06 - 2.5[38]
Triazole-isoxazole hybrid (7b)E. coli15[12]
Triazole-isoxazole hybrid (7b)P. aeruginosa30[12]
Isoxazole derivative (PUB9)S. aureus< 0.00025[1][39]

Signaling Pathways Modulated by Substituted Isoxazoles

The biological activities of substituted isoxazoles are often underpinned by their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin pathway is a critical regulator of cell survival, proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain isoxazole chalcone derivatives have been shown to activate this pathway, leading to increased melanogenesis.[11][20] This involves the phosphorylation and inactivation of GSK3β by Akt, which in turn prevents the degradation of β-catenin.[11][40][41][42][43] Accumulated β-catenin then translocates to the nucleus to activate target gene expression.[9][11]

Akt_GSK3b_B_catenin cluster_nucleus Isoxazole Substituted Isoxazole PI3K PI3K Isoxazole->PI3K Activates Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt GSK3b GSK3β p_Akt->GSK3b Phosphorylates (inactivates) p_GSK3b p-GSK3β (Inactive) GSK3b->p_GSK3b B_catenin β-catenin GSK3b->B_catenin Phosphorylates (targets for degradation) Degradation Proteasomal Degradation B_catenin->Degradation B_catenin_nuc β-catenin B_catenin->B_catenin_nuc Translocation Nucleus Nucleus TCF_LEF TCF/LEF B_catenin_nuc->TCF_LEF Binds Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activates

Caption: Akt/GSK3β/β-catenin signaling pathway modulation.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently hyperactivated in various cancers. While the direct quantitative effects of isoxazoles on this pathway are still being elucidated, their impact on cell proliferation and apoptosis suggests a potential modulatory role.

Raf_MEK_ERK cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation Isoxazole Substituted Isoxazole Isoxazole->Raf Inhibits (?) Nucleus Nucleus Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->Transcription_Factors Activates Gene_Expression Target Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Activates

Caption: Raf/MEK/ERK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.

  • Materials:

    • Human cancer cell line of interest

    • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Substituted isoxazole test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom sterile culture plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[23]

    • Prepare serial dilutions of the isoxazole test compounds in culture medium.

    • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

    • Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[39]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[39]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Materials:

    • Wistar rats (male, 240-285 g)

    • 1% κ-carrageenan solution in saline

    • Substituted isoxazole test compounds

    • Plethysmometer

    • Vehicle for test compounds (e.g., saline, DMSO)

    • Standard anti-inflammatory drug (e.g., indomethacin)

  • Procedure:

    • Acclimatize the rats for at least one week before the experiment.

    • Administer the test compounds or the standard drug (e.g., intraperitoneally) 30-60 minutes before carrageenan injection.[26][41]

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[26][37]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[26]

    • Calculate the increase in paw volume (edema) for each rat at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[26]

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Substituted isoxazole test compounds

    • Standard COX inhibitors (e.g., celecoxib, indomethacin)

    • Colorimetric or fluorometric detection kit

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

    • Add the test compounds or standard inhibitors to the appropriate wells and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., saturated stannous chloride).

    • Measure the amount of prostaglandin produced using a suitable detection method according to the manufacturer's instructions.

    • Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.[2][17][36]

Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to determine the susceptibility of a bacterial strain to an antimicrobial agent.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton agar (MHA) plates

    • Sterile saline

    • Sterile cotton swabs

    • Paper disks impregnated with known concentrations of the isoxazole test compounds

    • Standard antibiotic disks (e.g., ciprofloxacin)

    • Incubator

  • Procedure:

    • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

    • Aseptically place the paper disks impregnated with the test compounds and the standard antibiotic onto the surface of the agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Conclusion

Substituted isoxazoles represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their diverse mechanisms of action, underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current state of research in this field, highlighting quantitative data, experimental protocols, and the intricate signaling pathways modulated by these compounds. It is anticipated that continued exploration of the structure-activity relationships and mechanisms of action of substituted isoxazoles will lead to the discovery and development of new and improved drugs to address unmet medical needs.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The specific biological target and resulting mechanism of action are heavily influenced by the nature and position of substituents on the isoxazole ring. While the precise mechanism of 4-butyl-5-methyl-3-isoxazolol remains to be elucidated, analysis of related compounds suggests several plausible pathways that warrant investigation. This guide summarizes these potential mechanisms, provides a framework for experimental validation, and presents hypothetical signaling pathways.

Potential Mechanisms of Action Based on Structural Analogs

The biological activity of isoxazole derivatives is diverse, ranging from neurotransmitter receptor modulation to enzyme inhibition. The substitution pattern on the isoxazole core is a key determinant of its pharmacological profile.

GABAergic Modulation

A significant body of research has focused on 3-isoxazolol derivatives as ligands for the GABAA receptor. Specifically, compounds with substituents at the 4- and 5-positions can act as antagonists. For instance, 4-aryl or 4-arylalkyl-substituted 3-isoxazolols have demonstrated potent competitive antagonism at the GABAA receptor. This interaction is thought to occur within the GABA binding pocket, where the isoxazolol core mimics the carboxylate group of GABA, and the substituents at the 4- and 5-positions explore adjacent hydrophobic pockets.

Anti-inflammatory Activity

Various isoxazole derivatives have been reported to possess anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). The specific substitution pattern dictates the selectivity and potency of this inhibition. For example, some diarylisoxazoles have shown potent and selective COX-2 inhibition, a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.

Anticancer and Other Activities

The isoxazole motif is also present in a number of compounds with anticancer properties. These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases or other enzymes critical for cancer cell proliferation and survival. Additionally, isoxazole derivatives have been explored for their potential as leukotriene biosynthesis inhibitors and other therapeutic applications.

Summary of Biological Activities of Related Isoxazole Derivatives

To provide a comparative overview, the following table summarizes the biological activities of various isoxazole derivatives based on available literature.

Isoxazole Derivative ClassSubstitution PatternBiological Target/Activity
3-Isoxazolol Derivatives4-Aryl or 4-Arylalkyl at C4Competitive GABAA receptor antagonists
Diaryl IsoxazolesAryl groups at C3 and C5Anticancer agents, potentially targeting protein kinases
Isoxazolo[4,5-d]pyridazin-4(5H)-onesFused ring systemDual COX-2/5-LOX inhibitors with anti-inflammatory activity
4,5-Diarylisoxazol-3-carboxylic acidsAryl groups at C4 and C5, carboxylic acid at C3Leukotriene biosynthesis inhibitors, potentially targeting FLAP

Proposed Experimental Workflow for Elucidating the Mechanism of Action

For a novel compound such as this compound, a systematic experimental approach is required to determine its mechanism of action. The following workflow outlines a potential strategy.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_mechanism Mechanism of Action Studies phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography Identified Phenotype target_based_screening Target-Based Screening (e.g., receptor binding, enzyme assays) biochemical_assays Biochemical Assays (e.g., enzyme kinetics, binding affinity) target_based_screening->biochemical_assays Identified Target pull_down Pull-down Assays affinity_chromatography->pull_down Candidate Proteins genetic_approaches Genetic Approaches (e.g., CRISPR, siRNA) pull_down->genetic_approaches Validated Target genetic_approaches->biochemical_assays Confirmed Target cellular_assays Cellular Assays (e.g., signaling pathway analysis, reporter assays) biochemical_assays->cellular_assays In Vitro Activity in_vivo In Vivo Models (e.g., disease models) cellular_assays->in_vivo Cellular Mechanism

A general experimental workflow for mechanism of action studies.

Hypothetical Signaling Pathways

Given the prevalence of GABAA receptor modulation and anti-inflammatory activity among isoxazole derivatives, the following diagrams illustrate hypothetical signaling pathways that could be investigated for this compound.

Hypothetical GABAergic Antagonism

This pathway illustrates the potential action of this compound as a GABAA receptor antagonist, leading to neuronal excitation.

GABA_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA(A) Receptor GABA->GABA_R Binds to Ion_Channel Cl- Channel GABA_R->Ion_Channel Opens Excitation Neuronal Excitation GABA_R->Excitation Inhibition blocked, leading to Compound This compound Compound->GABA_R Blocks Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- influx leads to

Hypothetical antagonism of the GABA(A) receptor.
Hypothetical Anti-inflammatory Pathway

This diagram depicts a potential mechanism where the compound inhibits COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Compound This compound Compound->COX Inhibits Compound->LOX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Hypothetical inhibition of inflammatory pathways.

Conclusion

While the specific mechanism of action for this compound remains to be experimentally determined, the rich pharmacology of the isoxazole class of molecules provides a strong foundation for targeted investigation. The structural features of a butyl group at the 4-position and a methyl group at the 5-position suggest that both steric and electronic properties will play a crucial role in defining its biological activity. The proposed experimental workflow and hypothetical signaling pathways offer a rational starting point for researchers to unravel the therapeutic potential of this compound. Further studies are essential to characterize its pharmacological profile and to determine its potential as a novel therapeutic agent.

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The isoxazole scaffold, a five-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of isoxazole-containing compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of the therapeutic potential of this versatile chemical moiety.

Isoxazole derivatives have shown promise in a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. Their ability to interact with a diverse range of biological targets stems from their unique electronic and structural properties, which allow for a variety of non-covalent interactions with proteins.[1][2][3] This guide will delve into the specifics of these interactions and the methodologies used to quantify them.

Anti-Inflammatory and Analgesic Targets

Isoxazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Enzymes

A significant number of isoxazole-containing compounds exhibit potent and selective inhibition of cyclooxygenase enzymes, particularly COX-2.[4][5][6][7] This selectivity is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Compound IDTargetIC50 (µM)Reference
IXZ3COX-20.95[4][5][6]
C3COX-20.93 ± 0.01[8]
C5COX-20.85 ± 0.04[8]
C6COX-2Not specified[8]
MofezolacCOX-10.0079[7]
MofezolacCOX-2>50[7]

This protocol outlines a common method for determining the inhibitory activity of isoxazole compounds against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are prepared in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: The test isoxazole compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control (vehicle-treated) sample. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) PLA2 Phospholipase A2 (sPLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases from membrane phospholipids COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Isoxazole_Inhibitor Isoxazole COX-2 Inhibitor Isoxazole_Inhibitor->COX2 inhibits Hsp90_Pathway Hsp90 Hsp90 ADP ADP + Pi Hsp90->ADP ATPase activity Client_Protein_Unfolded Unfolded/Misfolded Client Protein (e.g., Raf-1, Akt, HER2) Hsp90->Client_Protein_Unfolded dissociates from Client_Protein_Folded Properly Folded Client Protein Hsp90->Client_Protein_Folded facilitates folding ATP ATP ATP->Hsp90 Client_Protein_Unfolded->Hsp90 binds Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Protein_Unfolded->Ubiquitin_Proteasome targeted by Cell_Survival Cell Survival, Proliferation, Angiogenesis Client_Protein_Folded->Cell_Survival promotes Isoxazole_Inhibitor Isoxazole Hsp90 Inhibitor Isoxazole_Inhibitor->Hsp90 inhibits ATP binding Degradation Degradation Ubiquitin_Proteasome->Degradation leads to Acetylcholine_Pathway cluster_synapse Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine_Vesicle Acetylcholine (ACh) Vesicles Presynaptic_Neuron->Acetylcholine_Vesicle releases Synaptic_Cleft Synaptic Cleft ACh_Receptor Acetylcholine Receptor Acetylcholine_Vesicle->ACh_Receptor ACh binds to Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Signaling Neuronal Signaling (Cognition, Memory) ACh_Receptor->Neuronal_Signaling activates AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes ACh to Isoxazole_Inhibitor Isoxazole AChE Inhibitor Isoxazole_Inhibitor->AChE inhibits

References

An In-depth Technical Guide to 4-Butyl-5-methyl-3-isoxazolol and its Structural Analogues as GABA-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-butyl-5-methyl-3-isoxazolol and its structural analogues, with a focus on their synthesis, pharmacological activity as GABA-A receptor antagonists, and the experimental methodologies used for their characterization.

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast synaptic inhibition in the central nervous system and a key target for a wide range of therapeutic agents.[1] Antagonists of the GABA-A receptor are valuable research tools for studying GABAergic neurotransmission and have potential therapeutic applications in conditions characterized by excessive GABAergic activity.[2] The 3-isoxazolol scaffold has emerged as a privileged structure for the development of GABA-A receptor ligands. This guide focuses on 4-substituted-5-methyl-3-isoxazolol derivatives, exploring the structure-activity relationships that govern their antagonist potency.

Synthesis of this compound and Analogues

The synthesis of 4-alkyl-5-methyl-3-isoxazolol derivatives generally proceeds through the condensation of a β-ketoester with hydroxylamine, followed by C-alkylation at the 4-position. While a specific protocol for this compound is not widely published, a general and adaptable synthetic route is described below, based on established methods for analogous compounds.[3][4]

Experimental Protocol: General Synthesis of 4-Alkyl-5-methyl-3-isoxazolols

A plausible synthetic pathway for this compound is a multi-step process. The initial step involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form 5-methyl-3-isoxazolol. This intermediate is then subjected to alkylation at the C-4 position using an appropriate alkyl halide, in this case, butyl bromide, in the presence of a base.

G cluster_0 Step 1: Formation of 5-methyl-3-isoxazolol cluster_1 Step 2: C4-Alkylation Ethyl acetoacetate Ethyl acetoacetate 5-methyl-3-isoxazolol_intermediate 5-methyl-3-isoxazolol Ethyl acetoacetate->5-methyl-3-isoxazolol_intermediate Condensation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->5-methyl-3-isoxazolol_intermediate 5-methyl-3-isoxazolol 5-methyl-3-isoxazolol Final_Product This compound 5-methyl-3-isoxazolol->Final_Product Alkylation Butyl bromide Butyl bromide Butyl bromide->Final_Product Base Base (e.g., NaH) Base->Final_Product

Pharmacological Activity and Structure-Activity Relationships

The primary mechanism of action for this class of compounds is competitive antagonism at the GABA-A receptor.[5] This means they bind to the same site as the endogenous ligand GABA but do not activate the receptor, thereby blocking its inhibitory effect.[5] The affinity and potency of these analogues are highly dependent on the nature of the substituent at the 4-position of the isoxazolol ring.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist potencies (IC50) of a series of 4-substituted-5-(4-piperidyl)-3-isoxazolol analogues at the GABA-A receptor. While not direct analogues of this compound, this data from Frølund et al. (2007) provides valuable insight into the structure-activity relationships of 4-substituted 3-isoxazolols.

Compound4-SubstituentKi (nM)IC50 (nM)
1 H--
2 1-Naphthylmethyl49-
3a 1-Bromo-2-naphthylmethyl1042
3b 5-Bromo-2-naphthylmethyl45-
3c 7-Bromo-2-naphthylmethyl109-
3d 8-Bromo-2-naphthylmethyl80-
3e-k Other substituted 2-naphthylmethyl16-250-
4l-n Phenyl41-fold increase in affinity relative to 4-PIOL-

Data adapted from Frølund et al., J Med Chem. 2007;50(8):1988-92.[6]

G cluster_0 GABA-A Receptor receptor GABA Binding Site channel_open channel_open receptor->channel_open Conformational Change channel_closed channel_closed receptor->channel_closed No Conformational Change GABA GABA GABA->receptor Binds and Activates Antagonist 4-Substituted-3-isoxazolol Antagonist Antagonist->receptor Binds and Blocks

Experimental Protocols

The characterization of this compound analogues as GABA-A receptor antagonists involves a combination of radioligand binding assays to determine their affinity for the receptor and electrophysiological techniques to assess their functional effects on receptor activity.

Radioligand Binding Assay for GABA-A Receptor

This protocol is used to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the GABA-A receptor.

Materials:

  • Radioligand: [³H]Muscimol or [³H]GABA.

  • Membrane Preparation: Rat or mouse brain membranes expressing GABA-A receptors.

  • Binding Buffer: Typically a Tris-HCl buffer at a physiological pH.

  • Test Compounds: this compound analogues at varying concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled GABA.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[1]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

G start Start prep Prepare Brain Membranes start->prep assay Set up Binding Assay: - Membranes - Radioligand - Test Compound prep->assay incubate Incubate to Equilibrium assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Electrophysiological Assessment: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the functional effects of the compounds on GABA-A receptors expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired GABA-A receptor subtype.

  • Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • GABA and test compounds.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA for the GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -70 mV).

  • GABA Application: Apply a known concentration of GABA to the oocyte to elicit an inward chloride current.

  • Compound Application: Co-apply the test compound with GABA to determine its effect on the GABA-induced current. To assess antagonist activity, measure the reduction in the GABA-evoked current in the presence of the compound.

  • Data Analysis: Construct concentration-response curves for the inhibition of the GABA-induced current by the test compound and determine the IC50 value.

G start Start prep Prepare and Inject Xenopus Oocytes start->prep record Set up Two-Electrode Voltage Clamp prep->record clamp Clamp Membrane Potential record->clamp gaba Apply GABA clamp->gaba compound Co-apply Test Compound with GABA gaba->compound analyze Analyze Current Inhibition (IC50) compound->analyze end End analyze->end

Downstream Signaling and Conclusion

The antagonism of GABA-A receptors by this compound and its analogues prevents the influx of chloride ions that normally occurs upon GABA binding.[5] This leads to a reduction in neuronal inhibition and a consequent increase in neuronal excitability.[5] The downstream effects of this disinhibition can be complex, influencing various signaling cascades. For instance, in developing neurons, GABA-A receptor activation can lead to depolarization and subsequent calcium influx through voltage-gated calcium channels, activating protein kinase C (PKC) and phosphorylating downstream targets like GAP-43 and MARCKS.[7] Antagonism of this pathway would therefore be expected to prevent these developmental signaling events.

References

In Silico Docking Studies of 4-Butyl-5-methyl-3-isoxazolol: A Technical Guide Based on Structurally Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in silico docking studies for 4-Butyl-5-methyl-3-isoxazolol are not publicly available. This technical guide, therefore, presents a comprehensive overview of the methodologies and findings from research on structurally analogous isoxazole derivatives. The insights derived from these related compounds offer a valuable framework for predicting the potential molecular interactions and biological targets of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed look at the computational techniques and experimental data relevant to this class of compounds.

The isoxazole scaffold is a prominent feature in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. In silico molecular docking is a critical computational tool in the rational design of these compounds, enabling the prediction of binding affinities and interaction patterns with specific biological targets.

Potential Biological Targets for Isoxazole Derivatives

Based on studies of structurally similar compounds, potential biological targets for this compound could include:

  • Cyclooxygenase (COX) Enzymes: Isoxazole derivatives have been evaluated as inhibitors of COX-1 and COX-2, which are key enzymes in the inflammatory pathway.

  • Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): Trisubstituted isoxazoles have been identified as allosteric modulators of RORγt, a nuclear receptor involved in autoimmune diseases.

  • Anticancer Targets: Various isoxazole derivatives have been investigated for their potential to inhibit cancer cell growth through interactions with targets like protein kinases and other enzymes essential for DNA and RNA synthesis.[1]

Quantitative Data from Analog Studies

The following tables summarize quantitative data from in silico docking and biological assays of various isoxazole derivatives. This data provides a reference for the potential binding affinities and inhibitory concentrations that could be expected for this compound against similar targets.

Table 1: Molecular Docking and Biological Activity of Isoxazole Derivatives as COX Inhibitors

Compound IDTargetDocking Score (kcal/mol)IC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
A13COX-1-644.63[2][3]
A13COX-2-134.63[2][3]
5bCOX-2-8.7--
5cCOX-2-8.5--
5dCOX-2-8.4--

Table 2: Molecular Docking and Biological Activity of Trisubstituted Isoxazoles against RORγt

Compound IDAssayIC50 (nM)ΔTm (°C)Reference
3TR-FRET140 ± 104.9[4]
6TR-FRET-6.4[4]
10TR-FRET140 ± 10-[4]
11TR-FRET110 ± 10-[4]
12TR-FRET3300 ± 300-[4]
13TR-FRET2900 ± 200-[4]

Table 3: Anticancer Activity of Isoxazolidine and Isoxazoline Derivatives

Compound IDTarget (PDB ID)Binding Energy (kcal/mol)Reference
3b1JU6-8.50[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for analogous isoxazole derivatives. These protocols can serve as a template for designing future in silico and in vitro studies of this compound.

In Silico Molecular Docking Protocol (General)

A generalized workflow for molecular docking studies of isoxazole derivatives is as follows:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Kollman charges are added to the protein structure.

    • The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software like ChemDraw or MarvinSketch.

    • The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The prepared ligand is saved in a suitable format (e.g., PDBQT).

  • Docking Simulation:

    • A grid box is defined to encompass the active site of the target protein.

    • Molecular docking is performed using software like AutoDock Vina or Glide. The program explores various conformations of the ligand within the defined active site and calculates the binding affinity for each conformation.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose based on the lowest binding energy.

    • The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

In Vitro COX Inhibition Assay

The in vitro cyclooxygenase (COX) inhibition assay is performed to determine the potency and selectivity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • The test compounds are pre-incubated with the COX enzyme in a buffer solution.

    • The reaction is initiated by the addition of arachidonic acid.

    • The conversion of arachidonic acid to prostaglandin H2 (PGH2) is monitored, typically by measuring the oxygen consumption or by using a colorimetric or fluorescent method to detect the product.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the dose-response curves. The selectivity ratio is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in silico study of isoxazole derivatives.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB Structure Clean Remove Water & Ligands PDB->Clean Prepare_Protein Add Hydrogens & Charges Clean->Prepare_Protein Docking Perform Docking Simulation Prepare_Protein->Docking Draw Draw 2D Structure Convert Convert to 3D & Minimize Draw->Convert Prepare_Ligand Add Charges & Define Bonds Convert->Prepare_Ligand Prepare_Ligand->Docking Analysis Analyze Binding Energy & Interactions Docking->Analysis Visualization Visualize Complex Analysis->Visualization

A generalized workflow for in silico molecular docking studies.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole Isoxazole Derivative (Potential Inhibitor) Isoxazole->COX_Enzymes

The role of COX enzymes in the inflammatory pathway and potential inhibition by isoxazole derivatives.

This technical guide provides a foundational understanding of the potential in silico docking studies for this compound by drawing parallels with structurally related compounds. The presented methodologies and data can guide future computational and experimental investigations to elucidate the specific biological activities and mechanisms of action of this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Butyl-5-methyl-3-isoxazolol. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents expected spectroscopic data based on the analysis of structurally similar isoxazole derivatives. It includes detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a logical workflow for the spectroscopic analysis of isoxazole derivatives is provided to guide researchers in their characterization efforts.

Introduction

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Spectroscopic techniques are indispensable tools for this purpose. This guide outlines the expected spectroscopic profile of this compound and provides standardized protocols for its analysis.

Chemical Structure

Chemical Name: this compound CAS Number: 96520-39-7 Molecular Formula: C₈H₁₃NO₂ Molecular Weight: 155.19 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the isoxazole ring system and related alkyl-substituted derivatives.[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.9Triplet3H-CH₂CH₂CH₂CH₃
~1.3Sextet2H-CH₂CH₂CH₂ CH₃
~1.5Quintet2H-CH₂ CH₂CH₂CH₃
~2.4Triplet2H-CH₂ CH₂CH₂CH₃
~2.2Singlet3H5-CH₃
~10-12 (broad)Singlet1H3-OH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~13.8-CH₂CH₂CH₂CH₃
~22.5-CH₂CH₂CH₂ CH₃
~30.0-CH₂ CH₂CH₂CH₃
~25.0-CH₂ CH₂CH₂CH₃
~10.05-CH₃
~105.0C4 (quaternary)
~160.0C5 (quaternary)
~170.0C3 (quaternary, -C-OH)
FT-IR (Fourier-Transform Infrared) Spectroscopy

Sample Preparation: KBr Pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
3200-2500 (broad)StrongO-H stretch (carboxylic acid-like H-bonding)
2955, 2930, 2870MediumC-H stretch (aliphatic)
~1650StrongC=O stretch (from tautomeric hydroxypyrazolone form)
~1570MediumC=N stretch (isoxazole ring)
~1465, 1380MediumC-H bend (aliphatic)
~1200-1000StrongC-O stretch
~900-800MediumN-O stretch (isoxazole ring)
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
155[M]⁺ (Molecular Ion)C₈H₁₃NO₂⁺
112High[M - C₃H₇]⁺ (Loss of propyl radical) or [M - C₂H₃O]⁺ (ring fragmentation)
98Medium[M - C₄H₉]⁺ (Loss of butyl radical)
84MediumFurther fragmentation
57High[C₄H₉]⁺ (Butyl cation)
43High[C₃H₇]⁺ (Propyl cation) or [CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3]

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[4]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Acquisition Parameters:

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Relaxation delay (d1): 1-5 seconds.

      • Pulse width: Calibrated 90° pulse.

      • Spectral width: 0-16 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

    • Acquisition Parameters:

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).[5]

      • Relaxation delay (d1): 2-5 seconds.

      • Pulse program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent residual peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy.[7][8]
  • Sample Preparation (KBr Pellet Method): [6]

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

  • Sample Preparation (Attenuated Total Reflectance - ATR): [6]

    • Ensure the ATR crystal (e.g., diamond) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS).[10][11]
  • Sample Introduction:

    • For a pure solid sample, a direct insertion probe can be used.

    • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS) for separation and analysis.[8]

  • Ionization (Electron Ionization - EI): [9][10]

    • The sample is introduced into the ion source, which is under high vacuum.

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11]

    • This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.[10][11]

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

    • Analyze the molecular ion peak and the fragmentation pattern to deduce the molecular weight and structural features of the compound.[12]

Mandatory Visualization

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow start Start: Purified Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry (EI) start->ms data_analysis Combined Data Analysis nmr->data_analysis ftir->data_analysis ms->data_analysis structure_elucidation Structural Elucidation and Verification data_analysis->structure_elucidation end End: Confirmed Structure structure_elucidation->end

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

References

4-Butyl-5-methyl-3-isoxazolol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Butyl-5-methyl-3-isoxazolol. Due to the limited availability of specific experimental data for this compound, this document also outlines a general synthetic methodology for related isoxazole derivatives and presents a conceptual framework for its potential integration into a drug discovery workflow.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are essential for any experimental design, including stoichiometric calculations for synthesis, preparation of solutions for biological assays, and interpretation of analytical data.

PropertyValueSource
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.20 g/mol Calculated
CAS Number 96520-39-7[1]
SMILES CCCCC1=C(ON=C1[O-])C[1]

General Experimental Protocol: Synthesis of Trisubstituted Isoxazoles

Reaction: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne

Materials:

  • Appropriate nitrile oxide precursor (e.g., an oxime)

  • An alkyne with the desired substituents

  • An in situ dehydrating agent/oxidant (e.g., sodium hypochlorite)

  • An appropriate solvent (e.g., dichloromethane, ethyl acetate)

  • Base (e.g., triethylamine)

Procedure:

  • Preparation of the Nitrile Oxide (in situ): The corresponding aldoxime is dissolved in a suitable organic solvent. A base, such as triethylamine, is added to facilitate the subsequent elimination reaction.

  • Generation of the Dipole: An oxidizing agent, such as aqueous sodium hypochlorite, is added dropwise to the aldoxime solution at a controlled temperature (typically 0-5 °C) to generate the nitrile oxide in situ.

  • Cycloaddition: The alkyne, dissolved in the same solvent, is then added to the reaction mixture containing the freshly generated nitrile oxide. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the pure trisubstituted isoxazole.

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conceptual Drug Discovery Workflow

The following diagram illustrates a general workflow for the initial stages of a drug discovery program where a novel compound like this compound could be evaluated. This logical progression outlines the key phases from initial screening to the identification of a lead candidate.

DrugDiscoveryWorkflow cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Compound This compound HTS High-Throughput Screening Compound->HTS Assay Hit_ID Hit Identification HTS->Hit_ID Data Analysis SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Analogs ADMET In Vitro ADMET Profiling SAR->ADMET Lead_Gen Lead Generation ADMET->Lead_Gen Selection Criteria In_Vivo In Vivo Efficacy Lead_Gen->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate Tox->Candidate Safety Assessment IND Investigational New Drug (IND) Candidate->IND IND-Enabling Studies

Caption: A logical workflow for a typical early-stage drug discovery process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,5-Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazoles are a prominent class of five-membered heterocyclic compounds that are integral to numerous bioactive natural products and synthetic pharmaceuticals.[1][2] The 3,4,5-trisubstituted isoxazole scaffold, in particular, is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Consequently, the development of efficient and versatile synthetic methodologies for accessing these complex structures is of significant interest to the drug discovery and development community. This document provides detailed protocols for several effective methods for the synthesis of 3,4,5-trisubstituted isoxazoles, presents comparative data, and illustrates the reaction workflows.

Protocol 1: [3+2] Cycloaddition of Nitrile Oxides and 1,3-Dicarbonyl Compounds in Water

This protocol describes an environmentally friendly and efficient method for the synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition reaction in an aqueous medium under mild basic conditions at room temperature.[1][5][6] This method avoids the use of metal catalysts and harsh organic solvents.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 equiv.) and the corresponding hydroximoyl chloride (1.0 equiv.) in a solvent mixture of water and methanol.

  • Base Addition: To the stirred solution, add a mild base such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[5][6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, pour the mixture into ice-cold water. The resulting precipitate is then filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Diagram of Experimental Workflow:

G cluster_workflow Protocol 1: Experimental Workflow start Start dissolve Dissolve 1,3-dicarbonyl and hydroximoyl chloride in H2O/MeOH start->dissolve add_base Add DIPEA at room temperature dissolve->add_base stir Stir for 1-2 hours at RT add_base->stir workup Pour into ice-water, filter, wash, and dry stir->workup purify Recrystallize from ethanol workup->purify end End purify->end

Caption: Workflow for the aqueous synthesis of 3,4,5-trisubstituted isoxazoles.

Protocol 2: Synthesis from Chalcone Intermediates

This classical approach involves the cyclization of substituted chalcones with hydroxylamine hydrochloride in the presence of a base.[3][4]

Experimental Protocol:

  • Reaction Mixture: In a round-bottom flask, dissolve the substituted chalcone (1.0 equiv.), hydroxylamine hydrochloride (1.0 equiv.), and a base such as sodium ethoxide (1.0 equiv.) in absolute ethanol.[3]

  • Reflux: Reflux the reaction mixture for approximately 6 hours, monitoring the reaction progress using TLC.[3]

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.[3]

  • Purification: Filter the precipitate, wash it thoroughly with water, and dry. The crude product is then recrystallized from ethanol to afford the pure 3,4,5-trisubstituted isoxazole.[3]

Diagram of Reaction Pathway:

G cluster_pathway Protocol 2: Reaction Pathway Chalcone Substituted Chalcone Isoxazole 3,4,5-Trisubstituted Isoxazole Chalcone->Isoxazole Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole Base Sodium Ethoxide in Ethanol Base->Isoxazole Reflux, 6h

Caption: Synthesis of isoxazoles from chalcones.

Protocol 3: Sequential [3+2] Cycloaddition/Silicon-Based Cross-Coupling

This versatile, two-step sequence allows for the facile introduction of diverse substituents at the C4 and C5 positions of the isoxazole ring.[7]

Experimental Protocol:

Step 1: [3+2] Cycloaddition to form Isoxazolylsilanols

  • Reaction Setup: A solution of the alkynyldimethylsilyl ether and a nitrile oxide precursor (e.g., hydroximoyl chloride) is prepared in a suitable solvent.

  • Nitrile Oxide Generation: The nitrile oxide is generated in situ by the addition of a base (e.g., triethylamine).

  • Cycloaddition: The reaction mixture is stirred at room temperature to facilitate the [3+2] cycloaddition, yielding the corresponding isoxazolylsilanol.[7]

Step 2: Cross-Coupling of Isoxazolylsilanols

  • Reaction Mixture: The isolated isoxazolylsilanol is dissolved in an appropriate solvent along with an aryl iodide.

  • Catalysis: A palladium catalyst and a suitable fluoride source (e.g., TBAF) are added to the mixture.

  • Coupling Reaction: The reaction is heated to effect the cross-coupling, affording the desired 3,4,5-trisubstituted isoxazole.[7]

Diagram of Logical Relationship:

G cluster_logic Protocol 3: Logical Flow start Alkynyldimethylsilyl Ether + Nitrile Oxide cycloaddition [3+2] Cycloaddition start->cycloaddition silanol Isoxazolylsilanol Intermediate cycloaddition->silanol cross_coupling Silicon-Based Cross-Coupling silanol->cross_coupling coupling_reagents Aryl Iodide + Pd Catalyst coupling_reagents->cross_coupling product 3,4,5-Trisubstituted Isoxazole cross_coupling->product

Caption: Sequential cycloaddition and cross-coupling for isoxazole synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 3,4,5-trisubstituted isoxazoles based on the described protocols.

Protocol Key Reactants Reaction Conditions Reaction Time Yield (%) Reference
1 1,3-Diketones, Hydroximoyl ChloridesDIPEA, H₂O/MeOH, Room Temp.1-2 hGenerally high[5][6]
2 Substituted Chalcones, Hydroxylamine HClNaOEt, Ethanol, Reflux6 h65-80[8]
3 Alkynyldimethylsilyl Ethers, Nitrile Oxides, Aryl IodidesTwo steps: 1) Et₃N, RT; 2) Pd catalyst, HeatVariableGood to excellent[7]
Flow Chemistry Aldehydes, Hydroxylamine, NCS, AlkyneContinuous flow, multi-step5 min (chlorination)65 (over 3 steps)[9]
Grinding 3,5-dimethyl-4-nitroisoxazole, AldehydesPyrrolidine (10 mol%), Tandem grindingNot specifiedNot specified[10]

Note: Yields are highly dependent on the specific substrates used. The data presented provides a general comparison of the efficiency of each method.

Concluding Remarks

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a variety of effective methods. The choice of protocol will depend on factors such as the desired substitution pattern, availability of starting materials, and the need for environmentally benign conditions. The aqueous [3+2] cycloaddition offers a green and rapid approach, while the sequential cycloaddition/cross-coupling provides significant flexibility for diversification. The synthesis from chalcones remains a robust and widely used classical method. For process optimization and scale-up, flow chemistry presents a promising alternative. These detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.

References

Application Notes and Protocols for the Synthesis of 4-Butyl-5-methyl-3-isoxazolol via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that hold significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties, making them valuable scaffolds in the development of new therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of a specific derivative, 4-Butyl-5-methyl-3-isoxazolol, utilizing a [3+2] cycloaddition reaction strategy. The described methodology is based on the well-established reaction of a β-keto ester with hydroxylamine, which offers a reliable and efficient route to the target molecule.

Principle and Strategy

The synthesis of this compound is achieved through the cyclocondensation reaction of ethyl 2-butylacetoacetate with hydroxylamine. This reaction is a classic example of forming a five-membered heterocycle and can be mechanistically viewed as a formal [3+2] cycloaddition, where the hydroxylamine acts as a 1,3-dipole equivalent. The reaction proceeds through the initial formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the isoxazolol ring. A critical parameter in this synthesis is the control of pH, as it dictates the regioselectivity of the cyclization, favoring the formation of the desired 3-isoxazolol isomer over the undesired 5-isoxazolone byproduct.[2]

Applications in Drug Discovery

The this compound scaffold represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The isoxazole ring is a key feature in several approved drugs, and its derivatives are actively investigated for a wide range of biological targets. The butyl and methyl substituents on the isoxazole ring can be further functionalized, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies in drug development programs. The potential biological activities of derivatives of this compound may include, but are not limited to, anti-inflammatory, analgesic, and antimicrobial effects.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-butylacetoacetate

This protocol is adapted from a standard procedure for the alkylation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • n-Butyl bromide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • After the addition is complete, add n-butyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-butylacetoacetate.

  • Purify the crude product by vacuum distillation.

Part 2: Synthesis of this compound

This protocol is based on general procedures for the synthesis of 3-isoxazolols from β-keto esters.[2]

Materials:

  • Ethyl 2-butylacetoacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid (concentrated and dilute)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-butylacetoacetate (1.0 equivalent) in a mixture of methanol and water.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.

  • Cool the β-keto ester solution in an ice bath and slowly add the hydroxylamine hydrochloride solution with stirring.

  • Adjust the pH of the reaction mixture to approximately 10 by the dropwise addition of a sodium hydroxide solution. Monitor the pH carefully throughout the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Extract the product from the acidic aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by crystallization.[3][4][5]

Data Presentation

Table 1: Summary of Expected Quantitative Data for the Synthesis of this compound.

ParameterExpected Value/RangeNotes
Molecular Formula C₈H₁₃NO₂[6]
Molecular Weight 155.19 g/mol [6]
Yield (Part 1) 70-80%Typical for acetoacetic ester alkylation.
Yield (Part 2) 60-75%Dependent on pH control and purification.
Appearance White to off-white solid
Melting Point To be determined
¹H NMR (CDCl₃) δ (ppm): ~0.9 (t, 3H, -CH₃ of butyl), ~1.3-1.6 (m, 4H, -CH₂CH₂- of butyl), ~2.2 (s, 3H, -CH₃ on isoxazole), ~2.4 (t, 2H, -CH₂- attached to isoxazole), ~9.5 (br s, 1H, -OH)Predicted chemical shifts based on analogous structures.[7][8][9]
¹³C NMR (CDCl₃) δ (ppm): ~10 (C-5 CH₃), ~14 (butyl CH₃), ~22, ~30, ~31 (butyl CH₂), ~105 (C-4), ~160 (C-5), ~170 (C-3)Predicted chemical shifts based on analogous structures.[7][8][9]
IR (KBr, cm⁻¹) ~3200-2800 (br, O-H), ~2960, 2870 (C-H), ~1640 (C=N), ~1580 (C=C)
Mass Spec (ESI-MS) m/z: 156.10 [M+H]⁺, 178.08 [M+Na]⁺

Visualizations

Reaction Scheme: Synthesis of this compound

Caption: Overall synthetic route to this compound.

Experimental Workflow

workflow cluster_part1 Part 1: Alkylation cluster_part2 Part 2: Cyclocondensation p1_start Mix NaOEt and EtOH p1_add_eaa Add Ethyl Acetoacetate p1_start->p1_add_eaa p1_add_bubr Add n-Butyl Bromide p1_add_eaa->p1_add_bubr p1_reflux Reflux (4-6h) p1_add_bubr->p1_reflux p1_workup Workup (Evaporation, Extraction) p1_reflux->p1_workup p1_purify Vacuum Distillation p1_workup->p1_purify p1_product Ethyl 2-butylacetoacetate p1_purify->p1_product p2_mix Dissolve Ethyl 2-butylacetoacetate in MeOH/H₂O p1_product->p2_mix p2_add_nh2oh Add Hydroxylamine HCl solution p2_mix->p2_add_nh2oh p2_ph_adjust Adjust pH to ~10 with NaOH p2_add_nh2oh->p2_ph_adjust p2_react Stir at RT (12-24h) p2_ph_adjust->p2_react p2_acidify Acidify to pH 1-2 with HCl p2_react->p2_acidify p2_extract Extract with Ethyl Acetate p2_acidify->p2_extract p2_purify Column Chromatography / Crystallization p2_extract->p2_purify p2_product This compound p2_purify->p2_product

Caption: Step-by-step experimental workflow for the synthesis.

References

Purification of 4-Butyl-5-methyl-3-isoxazolol by Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-Butyl-5-methyl-3-isoxazolol using silica gel column chromatography. The protocols outlined are based on established methods for the purification of structurally similar isoxazole derivatives and are intended to serve as a robust starting point for laboratory implementation.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Synthesis of this and related isoxazolol derivatives often results in crude mixtures containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the target compound in high purity for subsequent characterization, biological screening, and further synthetic transformations. Column chromatography, a widely used and effective purification technique, is well-suited for this purpose. This application note details a reliable protocol using silica gel as the stationary phase and a suitable solvent system as the mobile phase.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table presents a compilation of typical parameters and expected outcomes based on the purification of analogous 4-alkyl-5-methyl-3-isoxazolol derivatives. This data serves as a benchmark for researchers to evaluate the success of their own purification efforts.

ParameterTypical Value/RangeSource/Comment
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Methylene Chloride : Ethyl Acetate : Formic Acid (60:40:1, v/v/v)Based on successful purification of a structurally similar compound.[1]
Alternative: n-Hexane : Ethyl Acetate (gradient)A common solvent system for isoxazole derivatives.
Crude Product to Silica Ratio 1:50 to 1:100 (w/w)A general guideline to ensure adequate separation.
Purity (Pre-Chromatography) Variable (typically 50-80%)Dependent on the success of the preceding synthetic step.
Purity (Post-Chromatography) >95%Expected purity achievable with the optimized protocol.
Yield 70-90%Dependent on the initial purity and optimization of collection.
Retention Factor (Rf) on TLC 0.2 - 0.4Ideal range for good separation in column chromatography.
Detection Method UV lamp (254 nm) or Potassium Permanganate stainFor visualization of spots on TLC plates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of this compound by silica gel column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica Gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • Methylene Chloride (DCM), ACS grade

  • Ethyl Acetate (EtOAc), ACS grade

  • Formic Acid, ACS grade

  • n-Hexane, ACS grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Eluent collection tubes or flasks

  • Rotary evaporator

Protocol 1: Purification using Methylene Chloride, Ethyl Acetate, and Formic Acid

This protocol is adapted from the successful purification of a structurally analogous compound, 4-(2-Ethoxycarbonylaminopropyl)-5-methyl-3-isoxazolol.[1]

1. TLC Analysis and Solvent System Optimization:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a TLC plate.
  • Develop the TLC plate in a chamber containing a mobile phase of Methylene Chloride : Ethyl Acetate : Formic Acid (60:40:1).
  • Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.
  • The ideal solvent system should give the target compound an Rf value between 0.2 and 0.4, with good separation from impurities. Adjust the solvent ratio if necessary.

2. Column Preparation (Wet Packing Method):

  • Select a glass column of appropriate size. A general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.
  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
  • Prepare a slurry of the required amount of silica gel in the mobile phase (Methylene Chloride : Ethyl Acetate : Formic Acid, 60:40:1).
  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
  • Once the silica has settled, drain the excess solvent until the solvent level is just above the silica bed.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure (if using flash chromatography) to begin the elution. Maintain a constant flow rate.
  • Collect the eluent in fractions of appropriate volume in test tubes or flasks.
  • Continuously monitor the separation by performing TLC analysis on the collected fractions.

5. Product Isolation:

  • Identify the fractions containing the pure this compound based on the TLC analysis.
  • Combine the pure fractions.
  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Mandatory Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_final Finalization TLC TLC Analysis & Solvent Optimization Col_Prep Column Preparation (Wet Packing) TLC->Col_Prep Elution Elution & Fraction Collection Col_Prep->Elution Sample_Prep Sample Preparation (Dry Loading) Sample_Prep->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Pooling Pooling of Pure Fractions Monitoring->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Analysis Purity & Yield Analysis Evaporation->Analysis

Caption: Experimental workflow for the purification of this compound.

logical_relationship Crude Crude this compound Column Column Chromatography Crude->Column Silica Silica Gel (Stationary Phase) Silica->Column Mobile_Phase Mobile Phase (e.g., DCM:EtOAc:Formic Acid) Mobile_Phase->Column Impurities Impurities Column->Impurities Pure_Product Purified this compound Column->Pure_Product

References

Application Note: Structural Elucidation of Isoxazole Derivatives Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. Accurate structural characterization is paramount for understanding their structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. This document provides detailed protocols and application notes for the comprehensive analysis of isoxazole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For isoxazole derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.[1][2]

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra with good resolution and signal-to-noise.[3]

  • Weighing the Sample:

    • For ¹H NMR, weigh 1-10 mg of the purified isoxazole derivative.[4] For small molecules (<1000 g/mol ), 5-25 mg is a typical range.[5]

    • For ¹³C NMR, a higher concentration is needed; typically 50-100 mg of the sample is required for a spectrum to be acquired in a reasonable time (20-60 minutes).[5]

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties.[3][6] Other common solvents include DMSO-d₆, and Acetone-d₆.[5]

    • Add 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.[3][5]

    • Gently sonicate or vortex the vial to ensure the sample is completely dissolved.[1]

  • Filtration and Transfer:

    • Visually inspect the solution for any suspended particles. The presence of solid particles can distort the magnetic field homogeneity, leading to broad spectral lines.[3]

    • If solids are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] Do not use cotton wool, as it can introduce impurities.

  • Internal Standard (Optional):

    • For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual solvent peak is often sufficient for referencing (e.g., CDCl₃ at 7.26 ppm).[3][6]

  • Labeling:

    • Cap the NMR tube and label it clearly. Do not use paper labels or tape on the part of the tube that will be inserted into the magnet.[4]

Experimental Protocol: NMR Data Acquisition

The following is a general workflow for acquiring a standard set of NMR spectra for structural elucidation.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the chemical shifts, coupling constants (J-values), and integration of different protons.[2]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon environments in the molecule.[2] A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.[2]

  • 2D NMR (COSY): Perform a Correlation Spectroscopy (COSY) experiment. This identifies proton-proton (¹H-¹H) couplings and is crucial for tracing out spin systems, such as protons on an aromatic ring.[1]

  • 2D NMR (HSQC/HMQC): Run a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment. This correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations), allowing for confident carbon signal assignments based on proton assignments.[1]

  • 2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons over two or three bonds and is critical for identifying connectivity between different fragments and assigning quaternary (non-protonated) carbons.[1]

Data Presentation: Characteristic NMR Data for Isoxazole Derivatives

The chemical shifts of the isoxazole ring protons and carbons are highly characteristic and provide key starting points for spectral assignment.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Isoxazole Core.

Position Atom Typical Chemical Shift (δ, ppm) Notes
3 C 157 - 163 Chemical shift is sensitive to the substituent at this position.
4 H 6.5 - 6.9 Often appears as a sharp singlet if unsubstituted.[7][8][9]
4 C 95 - 104 The most upfield carbon of the isoxazole ring.[9][10]

| 5 | C | 168 - 171 | Typically the most downfield carbon, highly influenced by the substituent. |

Note: Data is compiled from various sources and represents typical ranges for substituted isoxazoles in CDCl₃.[7][8][9][10] Actual values will vary based on substitution and solvent.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Final Result Prep Prepare Sample (1-10 mg in 0.6 mL solvent) Acq_1D 1D NMR (¹H, ¹³C, DEPT) Prep->Acq_1D Acq_2D 2D NMR (COSY, HSQC, HMBC) Acq_1D->Acq_2D Assign_1H Assign ¹H Spectrum (Integration, Coupling) Acq_2D->Assign_1H Assign_C Assign ¹³C Spectrum (HSQC, DEPT) Assign_1H->Assign_C Connect Establish Connectivity (COSY, HMBC) Assign_C->Connect Structure Propose Structure Connect->Structure Final Elucidated Structure Structure->Final

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For isoxazole derivatives, it is used to determine the molecular weight and confirm the elemental composition. Electrospray Ionization (ESI) is a commonly used "soft" ionization technique that generates primarily molecular weight information without significant fragmentation.[11]

Experimental Protocol: MS Sample Preparation (ESI)

Sample preparation for ESI-MS aims to create a dilute, salt-free solution in a volatile solvent.

  • Stock Solution: Prepare a stock solution of the purified isoxazole derivative by dissolving ~1 mg of the sample in 1 mL of an organic solvent like methanol or acetonitrile.[12][13]

  • Working Solution: Perform a serial dilution of the stock solution. A final concentration in the range of 1-10 µg/mL is typically sufficient for analysis.[12][13] Overly concentrated samples can cause signal suppression and contaminate the instrument.[12]

  • Solvent System: The final solution should be in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water, or a mixture of these.[11][12] Avoid non-volatile solvents like DMSO and buffers containing inorganic salts (e.g., phosphates, borates), as they interfere with the ionization process.[11] If an acidic modifier is needed, use 0.1% formic acid.[13]

  • Filtration: Ensure the final sample is free of particulate matter. If necessary, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) into a clean autosampler vial.[11][13]

Experimental Protocol: MS Data Acquisition
  • Ionization Mode: Choose the appropriate ionization mode. Most isoxazole derivatives can be analyzed in positive ion mode ([M+H]⁺) or, if they possess an acidic proton, in negative ion mode ([M-H]⁻).

  • Low-Resolution Scan: First, acquire a full scan mass spectrum to identify the molecular ion peak and get an initial assessment of sample purity.

  • High-Resolution MS (HRMS): For unambiguous confirmation of the elemental composition, acquire a high-resolution mass spectrum. HRMS instruments (e.g., TOF, Orbitrap) can measure m/z values with high accuracy (<5 ppm), allowing for the determination of the molecular formula.

  • Tandem MS (MS/MS): To study fragmentation patterns, perform a tandem MS experiment. The molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable structural information.

Data Presentation: Fragmentation Patterns of Isoxazoles

The fragmentation of the isoxazole ring in the mass spectrometer can provide clues about its substitution pattern. Common fragmentation pathways include cleavage of the weak N-O bond, followed by subsequent losses.[2][14]

Table 2: Common Fragmentation Pathways for a Generic 3,5-Disubstituted Isoxazole.

Fragmentation Event Description
N–O Bond Cleavage The initial and most common fragmentation step, leading to a vinyl nitrile cation radical intermediate.[14]
Loss of R²CN Following N-O cleavage, the ring can open and lose the nitrile group corresponding to the substituent at C5.[14]
Loss of Substituents Direct loss of substituents (R¹ or R²) from the molecular ion can also occur.[14]

| Formation of Acylium Ions | Rearrangements can lead to the formation of R¹-C≡O⁺ or R²-C≡O⁺ ions. |

Visualization: Isoxazole Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ (Molecular Ion) Int1 [Intermediate]⁺˙ (N-O Cleavage) M->Int1 Initial Fragmentation Frag1 [M - R²CN]⁺˙ Int1->Frag1 Ring Opening Frag2 [R¹CO]⁺ Int1->Frag2 Rearrangement Frag3 [R²CO]⁺ Int1->Frag3 Rearrangement

Caption: A generalized MS fragmentation pathway for isoxazoles.

Combined Analysis: A Case Study

For unambiguous structure elucidation, data from both NMR and MS must be integrated. MS provides the molecular formula, while NMR reveals the precise arrangement and connectivity of the atoms.

Hypothetical Compound: 5-phenyl-3-(p-tolyl)isoxazole

HRMS Data:

  • Calculated m/z for C₁₆H₁₄NO⁺ [M+H]⁺: 236.1070

  • Found m/z: 236.1068

  • Interpretation: The high-resolution mass measurement confirms the elemental composition C₁₆H₁₃NO with an error of less than 1 ppm.

NMR Data: The following data would be expected.

Table 3: Hypothetical NMR Data for 5-phenyl-3-(p-tolyl)isoxazole in CDCl₃.

Signal ¹H δ (ppm) Multiplicity Integration ¹³C δ (ppm) 2D Correlations (HMBC to...)
1 2.42 s 3H 21.5 C2', C3', C4', C5'
2 (H4) 6.84 s 1H 97.4 C3, C5, C1''
3 (H3'/5') 7.30 d 2H 129.7 C1', C3, C4'
4 (H3''/4''/5'') 7.50 m 3H 129.0, 130.1 C1'', C5
5 (H2'/6') 7.72 d 2H 126.7 C1', C3, C4'
6 (H2''/6'') 7.85 m 2H 125.7 C1'', C5
C1' - - - 126.1 H2'/6', H3'/5', H-Me
C4' - - - 140.6 H2'/6', H3'/5', H-Me
C1'' - - - 127.4 H2''/6'', H4
C3 - - - 162.9 H4, H2'/6'

| C5 | - | - | - | 170.3 | H4, H2''/6'' |

Note: Data is synthesized based on similar structures found in the literature.[9][15]

Structural Confirmation:

  • MS confirms the molecular formula is C₁₆H₁₃NO.

  • ¹H NMR shows a singlet at 2.42 ppm (methyl group), a singlet at 6.84 ppm (isoxazole H4), and several signals in the aromatic region, consistent with two differently substituted phenyl rings.

  • ¹³C NMR shows 11 unique carbon signals, including the characteristic isoxazole signals at δ 162.9 (C3), 97.4 (C4), and 170.3 (C5).

  • HMBC correlations are key: The isoxazole proton (H4) shows correlations to C3 and C5, confirming the core structure. The protons of the p-tolyl ring show correlations to C3, while the protons of the phenyl ring correlate to C5, unambiguously establishing the connectivity of the substituents.

Conclusion The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive workflow for the structural analysis of isoxazole derivatives. Detailed protocols for sample preparation and data acquisition, coupled with a systematic approach to data interpretation, enable researchers to confidently determine the structure, confirm the identity, and ensure the purity of these valuable chemical entities. This analytical rigor is fundamental to advancing research and development in fields that rely on isoxazole chemistry.

References

Application Notes and Protocols for the Biological Evaluation of 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] These activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The isoxazole scaffold serves as a versatile nucleus in modern drug discovery, present in several marketed drugs.[5][6][7] This document provides detailed application notes and experimental protocols for the initial biological evaluation of a novel isoxazole derivative, 4-Butyl-5-methyl-3-isoxazolol.

The following protocols describe a tiered approach to screening, beginning with a general assessment of cytotoxicity, followed by evaluation of potential antimicrobial and neurological activities. These assays are foundational in the early stages of drug discovery to identify the therapeutic potential and guide further development of the compound.[8]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCompound Concentration (µM)Cell Viability (%)IC₅₀ (µM)
HEK293 198.2 ± 2.1> 100
1095.5 ± 3.4
5089.1 ± 4.0
10082.3 ± 5.2
HepG2 199.1 ± 1.8> 100
1096.8 ± 2.5
5091.2 ± 3.1
10085.7 ± 4.5
SH-SY5Y 197.6 ± 2.3> 100
1094.3 ± 3.8
5088.5 ± 4.2
10080.1 ± 5.5

Data are presented as mean ± standard deviation (n=3). IC₅₀ values were calculated using non-linear regression analysis.

Table 2: Antimicrobial Activity of this compound
Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)
Staphylococcus aureus (ATCC 29213) 1632
Escherichia coli (ATCC 25922) > 128> 128
Candida albicans (ATCC 90028) 3264
Table 3: GABA-A Receptor Binding Affinity of this compound
CompoundKᵢ (nM)
This compound 85.2 ± 9.7
Bicuculline (Positive Control) 5.3 ± 0.8

Data are presented as mean ± standard deviation (n=3). Kᵢ values were determined by competitive radioligand binding assay using [³H]-GABA.

Experimental Protocols

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic potential of this compound against various human cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Human cell lines (e.g., HEK293, HepG2, SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for another 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against representative bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Plate reader (optional) or visual inspection

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth (MHB or RPMI) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the corresponding broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC/MFC, aliquot 10 µL from each well that shows no visible growth onto an appropriate agar plate. Incubate the agar plates overnight. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor, a potential target for isoxazole derivatives.[9]

Materials:

  • Rat cortical membrane preparation

  • [³H]-GABA (radioligand)

  • This compound

  • Bicuculline (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In a microcentrifuge tube, combine the rat cortical membrane preparation, [³H]-GABA at a concentration near its K₋d, and varying concentrations of this compound or the unlabeled competitor.

  • Incubation: Incubate the mixture at 4°C for 30 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_screening Initial Screening Cascade cluster_evaluation Data Evaluation and Decision cluster_progression Further Development start This compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (MIC/MBC) start->antimicrobial receptor_binding Receptor Binding Assay (GABA-A) start->receptor_binding evaluate Evaluate IC50, MIC, Ki cytotoxicity->evaluate antimicrobial->evaluate receptor_binding->evaluate decision Lead Candidate? evaluate->decision lead_optimization Lead Optimization decision->lead_optimization Yes stop Stop Development decision->stop No in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: Experimental workflow for the biological evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular gaba_receptor GABA-A Receptor (Ligand-gated ion channel) cl_influx Chloride Ion Influx gaba_receptor->cl_influx Opens hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Decreased Neuronal Excitability hyperpolarization->neuronal_inhibition gaba GABA gaba->gaba_receptor Activates isoxazolol This compound (Antagonist) isoxazolol->gaba_receptor Blocks

Caption: Postulated mechanism of action at the GABA-A receptor.

References

The Obscure Intermediate: Exploring the Potential of 4-Butyl-5-methyl-3-isoxazolol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-5-methyl-3-isoxazolol, a heterocyclic compound with the CAS number 96520-39-7 and molecular formula C8H13NO2, presents a unique scaffold for chemical exploration.[1] While specific, detailed applications and extensive experimental protocols for this particular isoxazolol derivative are not widely documented in publicly available scientific literature, its structure suggests potential utility as a chemical intermediate in the synthesis of more complex molecules. This document aims to provide a foundational understanding of its potential applications based on the known reactivity of the isoxazole ring system and to propose hypothetical experimental protocols for its utilization.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 96520-39-7[1]
Molecular Formula C8H13NO2[1]
Molecular Weight 155.19 g/mol
Synonyms 4-butyl-5-methylisoxazol-3-ol, 3(2H)-Isoxazolone, 4-butyl-5-methyl-[1]

Potential Applications as a Chemical Intermediate

The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a variety of approved pharmaceutical agents. The unique arrangement of nitrogen and oxygen atoms within the five-membered ring imparts specific electronic properties that can be exploited for further chemical transformations. Based on the general reactivity of isoxazoles, this compound could potentially serve as a building block in the synthesis of:

  • Novel Bioactive Molecules: The isoxazole ring can be a key pharmacophore. The butyl and methyl substituents on the ring could be modified to explore structure-activity relationships (SAR) in drug discovery programs.

  • Ligands for Biological Targets: The isoxazole moiety can participate in hydrogen bonding and other non-covalent interactions, making it a candidate for the design of specific ligands for proteins and enzymes.

  • Functionalized Heterocycles: The isoxazole ring can be opened under certain conditions to yield other valuable functional groups, providing a pathway to diverse chemical structures.

Hypothetical Experimental Protocols

Given the lack of specific literature, the following protocols are proposed based on established isoxazole chemistry. These should be considered as starting points for experimental investigation.

Protocol 1: N-Alkylation of this compound

This protocol describes a potential method for the alkylation of the nitrogen atom of the isoxazole ring, a common step in modifying the properties of such heterocycles.

Workflow for N-Alkylation:

N_Alkylation_Workflow reagents This compound + Alkyl Halide + Base (e.g., K2CO3) reaction Reaction Mixture reagents->reaction Combine solvent Solvent (e.g., DMF or Acetonitrile) solvent->reaction heating Heating (e.g., 60-80 °C) reaction->heating workup Aqueous Work-up & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Acylation of this compound

This protocol outlines a potential method for the acylation of the hydroxyl group of the isoxazolol, which exists in tautomeric equilibrium with the keto form.

Workflow for O-Acylation:

O_Acylation_Workflow reagents This compound + Acyl Chloride/Anhydride + Base (e.g., Pyridine or Et3N) reaction Reaction Mixture reagents->reaction Combine solvent Solvent (e.g., Dichloromethane) solvent->reaction stirring Stirring at 0 °C to RT reaction->stirring workup Aqueous Work-up & Extraction stirring->workup purification Purification (e.g., Column Chromatography) workup->purification product O-Acylated Product purification->product

Caption: Workflow for the O-acylation of this compound.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a dry aprotic solvent like dichloromethane in the presence of a base such as pyridine or triethylamine (1.5 eq) under an inert atmosphere.

  • Addition of Acylating Agent: Cool the solution to 0 °C and add the acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Conclusion

While this compound is not a widely cited chemical intermediate, its structure holds promise for the synthesis of novel compounds of interest in medicinal chemistry and materials science. The provided hypothetical protocols, based on established isoxazole chemistry, offer a starting point for researchers to explore the synthetic utility of this compound. Further investigation is warranted to fully elucidate its reactivity and potential applications. It is imperative for researchers to conduct thorough literature searches for analogous systems and to perform all experimental work with appropriate safety precautions.

References

Application Notes and Protocols for the Experimental Synthesis of Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a key pharmacophore found in numerous pharmaceuticals, including the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the antidepressant isocarboxazid.[1][2] The isoxazole ring is valued in drug discovery for its metabolic stability and its ability to participate in hydrogen bonding and π–π stacking interactions.[1] Consequently, the development of efficient and robust synthetic methodologies for creating substituted isoxazoles is a significant focus in medicinal and organic chemistry.

This document outlines two primary and versatile experimental workflows for the synthesis of isoxazoles: the 1,3-dipolar cycloaddition of alkynes with nitrile oxides and the cyclocondensation of β-dicarbonyl compounds with hydroxylamine.

Method 1: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is one of the most reliable and widely used methods for constructing the isoxazole ring.[3] This reaction is highly efficient and can be performed under various conditions, often with high regioselectivity to yield 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles.[4][5][6] The nitrile oxide intermediate is typically generated in situ from stable precursors like aldoximes or hydroxyimidoyl chlorides to avoid its rapid dimerization.[1]

Logical Workflow for Isoxazole Synthesis via Cycloaddition

cluster_precursor Nitrile Oxide Precursors cluster_generation In Situ Generation Aldoxime Aldoxime Oxidation Oxidation (e.g., Hypervalent Iodine) Aldoxime->Oxidation Hydroxyimidoyl_Chloride Hydroxyimidoyl Chloride Deprotonation Deprotonation (Base) Hydroxyimidoyl_Chloride->Deprotonation Nitrile_Oxide Nitrile Oxide Intermediate Oxidation->Nitrile_Oxide Deprotonation->Nitrile_Oxide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Isoxazole Substituted Isoxazole Cycloaddition->Isoxazole

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Protocol 1A: Hypervalent Iodine-Mediated Synthesis from Aldoximes and Alkynes

This protocol describes the synthesis of 3,5-disubstituted isoxazoles using a hypervalent iodine reagent to generate the nitrile oxide from an aldoxime in situ. This method is known for its mild conditions and high yields.[4][7]

Experimental Protocol:

  • Preparation: To a solution of the terminal alkyne (1.2 equivalents) and the corresponding aldoxime (1.0 equivalent) in a 5:1 mixture of Methanol/Water (MeOH/H₂O), add [bis(trifluoroacetoxy)]iodobenzene (PIFA) (1.5 equivalents).[7]

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane). Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3,5-disubstituted isoxazole.[7]

Data Presentation:

Alkyne SubstrateAldoxime SubstrateYield (%)Reference
1-Ethynyl-2-fluorobenzeneBenzaldehyde oxime76[7]
Phenylacetylene4-Methoxybenzaldehyde oxime85[7]
2-EthynylpyridineBenzaldehyde oxime70[7]
1-Ethynyl-2-fluorobenzene4-Methoxybenzaldehyde oxime79[7]
Protocol 1B: Solvent-Free Mechanochemical Synthesis

This protocol presents an environmentally friendly, solvent-free approach for synthesizing 3,5-isoxazoles under ball-milling conditions.[1] It utilizes a recyclable copper/alumina (Cu/Al₂O₃) nanocomposite catalyst to promote the cycloaddition between terminal alkynes and nitrile oxides generated from hydroxyimidoyl chlorides.[1]

Experimental Protocol:

  • Preparation: In a ball-milling vessel, combine the terminal alkyne (1.0 mmol), hydroxyimidoyl chloride (1.5 mmol), a base such as K₂CO₃, and the Cu/Al₂O₃ catalyst.

  • Reaction: Mill the mixture at room temperature for the specified time. The optimal yield is typically achieved with 1.5 equivalents of the hydroxyimidoyl chloride to mitigate the rapid dimerization of the nitrile oxide.[1]

  • Work-up and Purification: After milling, extract the product with an organic solvent. The catalyst can be recovered for reuse. Concentrate the solvent and purify the product as needed, often through recrystallization or column chromatography.

Data Presentation:

Alkyne SubstrateHydroxyimidoyl Chloride SubstrateBaseYield (%)Reference
Phenylacetylene4-Chlorobenzohydroximoyl chlorideK₂CO₃95[1]
1-Ethynyl-4-fluorobenzene4-Methoxybenzohydroximoyl chlorideK₂CO₃88[1]
Propargyl alcoholBenzohydroximoyl chlorideK₂CO₃75[1]

Method 2: Cyclocondensation of β-Dicarbonyl Compounds

The Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, is a classic and fundamental method for preparing isoxazoles.[2][8] The reaction proceeds through the formation of a monoxime intermediate, which then cyclizes and dehydrates to form the isoxazole ring.[9] Controlling the regioselectivity can be a challenge, but modern variations have been developed to favor specific isomers.[2]

Experimental Workflow for Cyclocondensation

Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Reaction Dicarbonyl->Condensation Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Condensation Monoxime Monoxime Intermediate Condensation->Monoxime Cyclization Intramolecular Cyclization & Dehydration Monoxime->Cyclization Isoxazole Substituted Isoxazole Cyclization->Isoxazole

Caption: Workflow for isoxazole synthesis via cyclocondensation of 1,3-dicarbonyls.

Protocol 2A: Synthesis from 1,3-Diketones and Hydroxylamine

This protocol provides a general procedure for the synthesis of substituted isoxazoles from 1,3-diketone derivatives and hydroxylamine hydrochloride.

Experimental Protocol:

  • Preparation: Dissolve the 1,3-diketone derivative (1.0 equivalent) in a suitable solvent such as ethanol or pyridine.

  • Reaction: Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.0-1.2 equivalents) to the solution. If the hydrochloride salt is used, a base (e.g., pyridine, sodium acetate) is typically added. Reflux the reaction mixture for several hours, monitoring its progress by TLC.[9][10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If pyridine was used as the solvent, it can be removed under reduced pressure. The crude product may be precipitated by adding water or a non-polar solvent.

  • Purification: Collect the solid product by filtration. The crude product can be purified by washing with a dilute acid solution (e.g., 15% acetic acid) followed by recrystallization from a suitable solvent like ethanol to yield the pure isoxazole derivative.[9]

Data Presentation:

1,3-Dicarbonyl SubstrateReaction ConditionsProduct TypeYield (%)Reference
AcetylacetoneNH₂OH·HCl, Ethanol, Reflux3,5-Dimethylisoxazole>65[3]
DibenzoylmethaneNH₂OH·HCl, Pyridine, Reflux3,5-DiphenylisoxazoleHigh[9]
β-Enamino ketonesNH₂OH·HCl, Montmorillonite K-10, Ultrasound3-Methyl-5-phenylisoxazoles89-99[11]
Chalcone derivativesNH₂OH·HCl, NaOH, Alkaline mediumSubstituted isoxazoles-[10]

References

Application Notes and Protocols for Determining 4-Butyl-5-methyl-3-isoxazolol Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-5-methyl-3-isoxazolol is a small molecule belonging to the isoxazole class of compounds. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Structurally related analogs of this compound have been shown to interact with various biological targets, including γ-aminobutyric acid type A (GABA-A) receptors. GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are well-established targets for therapeutic agents used to treat anxiety, epilepsy, and sleep disorders.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, with a focus on its potential modulatory effects on GABA-A receptors. The described assays are designed to be robust and suitable for high-throughput screening as well as detailed pharmacological characterization.

Data Presentation

Due to the limited publicly available data on the specific biological activity of this compound, the following tables present illustrative data from published studies on structurally related isoxazole-based GABA-A receptor modulators. This data is intended to provide a reference for the expected range of activities and to serve as a template for presenting experimental results.

Table 1: Illustrative Binding Affinity of Isoxazole Analogs at GABA-A Receptors

CompoundTargetAssay TypeKi (nM)Reference
4-(1-Bromo-2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazololGABA-A ReceptorRadioligand Binding10[1]
4-(2-Naphthylmethyl)-5-(4-piperidyl)-3-isoxazololGABA-A ReceptorRadioligand Binding49[1]
4-(5-Bromo-2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazololGABA-A ReceptorRadioligand Binding45[1]
4-(3,3-Diphenylpropyl)-5-(4-piperidyl)-3-isoxazololGABA-A ReceptorRadioligand Binding74[2]

Table 2: Illustrative Functional Activity of Isoxazole Analogs in Cell-Based Assays

CompoundCell LineAssay TypeParameterValue (µM)Reference
4-(1-Bromo-2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazololCultured Cortical NeuronsWhole-Cell Patch ClampIC500.042[1]
4-(2-Naphthylmethyl)-5-(4-piperidyl)-3-isoxazololCultured Cortical NeuronsWhole-Cell Patch ClampIC500.37[2]
4-(3,3-Diphenylpropyl)-5-(4-piperidyl)-3-isoxazololCultured Cortical NeuronsWhole-Cell Patch ClampIC500.02[2]

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of a GABA-A receptor upon binding of the endogenous ligand GABA and modulation by a positive allosteric modulator (PAM), a likely mechanism of action for this compound.

GABA_A_Signaling GABA-A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to orthosteric site PAM This compound (Putative PAM) PAM->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- Ions GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Excitability Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Experimental Protocols

Two key experimental protocols are provided to assess the activity of this compound on GABA-A receptors expressed in a cellular context.

Protocol 1: Fluorescence-Based Assay for GABA-A Receptor Modulation

This protocol utilizes a Yellow Fluorescent Protein (YFP)-based halide sensor to measure the influx of iodide ions through the GABA-A receptor channel upon activation. An increase in iodide concentration inside the cell quenches the YFP fluorescence, providing a readout of channel activity.

Experimental Workflow Diagram:

Fluorescence_Assay_Workflow Fluorescence-Based Assay Workflow start Start cell_prep Plate cells expressing YFP and GABA-A receptors start->cell_prep incubation Incubate cells (e.g., 24-48 hours) cell_prep->incubation compound_add Add this compound and control compounds incubation->compound_add pre_incubation Pre-incubate with compounds compound_add->pre_incubation gaba_add Add GABA in iodide-containing buffer pre_incubation->gaba_add read_plate Measure YFP fluorescence over time gaba_add->read_plate analysis Data analysis: Calculate EC50/IC50 read_plate->analysis end End analysis->end

Caption: Workflow for the YFP-based fluorescence assay.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable host cell line (e.g., HEK293 or CHO) stably or transiently co-expressing a specific GABA-A receptor subunit combination (e.g., α1β2γ2) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

    • Plate the cells in 96- or 384-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a dilution series of the compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Prepare solutions of a known GABA-A receptor agonist (e.g., GABA), antagonist (e.g., bicuculline), and a reference positive allosteric modulator (e.g., diazepam) as controls.

  • Assay Procedure:

    • Wash the cell plates with assay buffer to remove the culture medium.

    • Add the diluted this compound and control compounds to the respective wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

    • Prepare a solution of GABA at a submaximal concentration (e.g., EC20) in an iodide-containing buffer (e.g., replacing NaCl with NaI in the assay buffer).

    • Using a fluorescence plate reader equipped with an automated liquid handling system, add the GABA/iodide solution to all wells.

    • Immediately begin kinetic fluorescence measurements (e.g., excitation ~485 nm, emission ~525 nm) for a duration of 1-2 minutes.

  • Data Analysis:

    • Determine the rate of fluorescence quench for each well.

    • For agonist activity, plot the fluorescence quench against the concentration of this compound to determine the EC50.

    • For modulatory activity, plot the potentiation or inhibition of the GABA response against the concentration of this compound to determine the EC50 or IC50, respectively.

Protocol 2: Automated Patch-Clamp Electrophysiology Assay

This protocol provides a higher-throughput method for directly measuring the ion channel activity of GABA-A receptors in response to this compound.

Experimental Workflow Diagram:

Patch_Clamp_Workflow Automated Patch-Clamp Workflow start Start cell_suspension Prepare a single-cell suspension of GABA-A expressing cells start->cell_suspension load_instrument Load cells, intracellular/extracellular solutions, and compounds onto the instrument cell_suspension->load_instrument seal_formation Automated cell trapping and gigaseal formation load_instrument->seal_formation whole_cell Establish whole-cell configuration seal_formation->whole_cell baseline_rec Record baseline GABA-evoked currents whole_cell->baseline_rec compound_app Apply this compound at various concentrations baseline_rec->compound_app response_rec Record GABA-evoked currents in the presence of the compound compound_app->response_rec analysis Data analysis: Determine EC50/IC50 and efficacy response_rec->analysis end End analysis->end

Caption: Workflow for the automated patch-clamp assay.

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the desired GABA-A receptor subtype.

    • Harvest the cells and prepare a single-cell suspension at an optimal concentration for the automated patch-clamp system (refer to the instrument manufacturer's guidelines).

  • Instrument Setup:

    • Prepare the appropriate extracellular and intracellular solutions for recording chloride currents.

    • Prepare stock solutions of this compound, GABA, and control compounds and dilute them to the final desired concentrations in the extracellular solution.

    • Prime the fluidics of the automated patch-clamp instrument and load the cell suspension, solutions, and compounds onto the system.

  • Electrophysiological Recording:

    • Initiate the automated protocol for cell trapping, gigaseal formation, and establishing a whole-cell recording configuration.

    • Set the holding potential to a suitable voltage to record chloride currents (e.g., -70 mV).

    • Establish a stable baseline by applying a low concentration of GABA (e.g., EC10-EC20) periodically.

    • Apply increasing concentrations of this compound followed by co-application with the baseline concentration of GABA.

    • Record the current responses for each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Calculate the percentage of potentiation or inhibition of the GABA response for each concentration of the test compound.

    • Plot the concentration-response curve and fit it with a suitable equation (e.g., the Hill equation) to determine the EC50 or IC50 and the maximum efficacy.

Conclusion

The provided application notes and protocols offer a robust framework for characterizing the in vitro pharmacological activity of this compound. By employing these cell-based assays, researchers can determine its potency, efficacy, and mechanism of action at GABA-A receptors, thereby providing valuable insights for drug discovery and development programs. It is recommended to test the compound on multiple GABA-A receptor subtypes to assess its selectivity profile.

References

Protocol for the Scale-Up Synthesis of 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Butyl-5-methyl-3-isoxazolol is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The isoxazolol scaffold is present in various biologically active molecules. This document provides a detailed protocol for the scaled-up synthesis of this compound, focusing on a reliable and reproducible two-step process. The synthesis involves the initial preparation of the β-ketoester precursor, ethyl 2-butyl-3-oxobutanoate, followed by its cyclocondensation with hydroxylamine. Critical process parameters, safety precautions, and purification methods are outlined to ensure high yield and purity of the final product.

Step 1: Synthesis of Ethyl 2-butyl-3-oxobutanoate

This step involves the C-alkylation of ethyl acetoacetate with 1-bromobutane using sodium ethoxide as a base.

Experimental Protocol:

  • Reaction Setup: A dry 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The flask is flushed with an inert gas (e.g., nitrogen or argon).

  • Base Preparation: Dry ethanol (300 mL) is added to the flask, followed by the cautious addition of sodium metal (1.25 mol, 28.75 g) in small portions to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • Enolate Formation: Ethyl acetoacetate (1.0 mol, 130.14 g, 127.5 mL) is added dropwise to the sodium ethoxide solution at room temperature over 30 minutes. The mixture is then stirred for an additional 30 minutes to ensure complete formation of the enolate.

  • Alkylation: 1-Bromobutane (1.1 mol, 150.7 g, 118.9 mL) is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into 500 mL of cold water. The aqueous layer is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield ethyl 2-butyl-3-oxobutanoate as a colorless oil.

Quantitative Data:

ParameterValue
Starting Material (Ethyl acetoacetate)1.0 mol
Reagent (1-Bromobutane)1.1 mol
Base (Sodium Ethoxide)1.25 mol
Solvent (Ethanol)300 mL
Reaction TemperatureReflux
Reaction Time4-6 hours
Expected Yield75-85%
Purity (by GC)>95%

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the synthesized β-ketoester with hydroxylamine hydrochloride. The control of pH is critical in this step to favor the formation of the desired 3-isoxazolol isomer over the 5-isoxazolone byproduct.[1]

Experimental Protocol:

  • Reaction Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, a pH probe, a dropping funnel, and a temperature controller is used.

  • Reagent Preparation: A solution of hydroxylamine hydrochloride (1.2 mol, 83.4 g) in water (250 mL) is prepared. A separate solution of sodium hydroxide (2.4 mol, 96 g) in water (250 mL) is also prepared.

  • Reaction: Ethyl 2-butyl-3-oxobutanoate (1.0 mol, 186.25 g) is added to the reactor. The hydroxylamine hydrochloride solution is then added to the β-ketoester.

  • pH Control: The reaction mixture is cooled to 10-15°C. The sodium hydroxide solution is added dropwise to the reaction mixture to maintain a constant pH of 10.[1] The addition rate should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: The reaction is stirred at 10-15°C for 2-4 hours while maintaining the pH at 10. The reaction can be monitored by HPLC to follow the disappearance of the starting material.

  • Acidification: Once the reaction is complete, the mixture is cooled to 0-5°C and acidified to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This step is crucial for the cyclization to the 3-isoxazolol.[1]

  • Product Isolation: The precipitated product is collected by filtration, washed with cold water (2 x 100 mL), and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

Quantitative Data:

ParameterValue
Starting Material (Ethyl 2-butyl-3-oxobutanoate)1.0 mol
Reagent (Hydroxylamine Hydrochloride)1.2 mol
Base (Sodium Hydroxide)~2.4 mol (as needed for pH control)
SolventWater
Reaction Temperature10-15°C
Reaction pH10
Reaction Time2-4 hours
Expected Yield70-80%
Purity (by HPLC)>98%

Safety Precautions

  • Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating solid hydroxylamine hydrochloride.[2][3][4]

  • Sodium metal reacts violently with water. Handle with extreme caution in a dry environment.

  • 1-Bromobutane is a flammable and harmful liquid.

  • Sodium ethoxide is corrosive and flammable.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Visualizations

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 2-butyl-3-oxobutanoate cluster_step2 Step 2: Synthesis of this compound EA Ethyl Acetoacetate Step1_Reaction Alkylation EA->Step1_Reaction NaOEt Sodium Ethoxide NaOEt->Step1_Reaction BuBr 1-Bromobutane BuBr->Step1_Reaction Crude_BKE Crude Ethyl 2-butyl-3-oxobutanoate Step1_Reaction->Crude_BKE Pure_BKE Purified Ethyl 2-butyl-3-oxobutanoate Crude_BKE->Pure_BKE Vacuum Distillation Step2_Reaction Cyclocondensation (pH 10) Pure_BKE->Step2_Reaction NH2OH Hydroxylamine HCl NH2OH->Step2_Reaction NaOH NaOH (for pH control) NaOH->Step2_Reaction Acidification Acidification (pH 1-2) Step2_Reaction->Acidification Crude_Product Crude this compound Acidification->Crude_Product Final_Product Purified this compound Crude_Product->Final_Product Recrystallization

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship):

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Conditions cluster_products Products B_ketoester Ethyl 2-butyl-3-oxobutanoate Hydroxamic_acid Hydroxamic Acid Intermediate B_ketoester->Hydroxamic_acid pH 10 Oxime Oxime Intermediate B_ketoester->Oxime Lower pH Hydroxylamine Hydroxylamine Hydroxylamine->Hydroxamic_acid Hydroxylamine->Oxime Isoxazolol_3 This compound (Desired Product) Hydroxamic_acid->Isoxazolol_3 Acidification Isoxazolone_5 4-Butyl-5-methyl-5-isoxazolone (Byproduct) Oxime->Isoxazolone_5 Cyclization

Caption: Key intermediates and pH influence on product formation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Butyl-5-methyl-3-isoxazolol for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key precursors?

A common and effective method for synthesizing 3-isoxazolols is the cyclocondensation reaction of a β-ketoester with hydroxylamine. For the specific synthesis of this compound, the key precursors are ethyl 2-butyl-3-oxobutanoate and hydroxylamine hydrochloride . This reaction pathway is favored for its accessibility of starting materials and generally mild reaction conditions.

Q2: My reaction is resulting in a low yield. What are the most probable causes?

Low yields in isoxazolol synthesis can arise from several factors.[1] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and monitor progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: Temperature is a critical parameter.[2] Excessively high temperatures can lead to the decomposition of reactants or products, while low temperatures may result in a sluggish and incomplete reaction.[2]

  • Incorrect pH: The pH of the reaction medium is crucial, especially when using hydroxylamine hydrochloride. The reaction often requires a basic environment to free the hydroxylamine nucleophile. The choice and amount of base should be carefully optimized.

  • Side Reactions: The formation of byproducts, such as isomeric isoxazolones or products from self-condensation of the β-ketoester, can reduce the yield of the desired this compound.

  • Purification Losses: Isoxazoles can sometimes be challenging to purify.[1] Significant loss of product can occur during extraction, crystallization, or chromatographic purification steps.

Q3: I am observing multiple spots on my TLC plate. How can I minimize byproduct formation?

The formation of multiple products often points to issues with reaction conditions or reactant stability. To improve selectivity:

  • Control Stoichiometry: Use a slight excess of hydroxylamine to ensure the complete conversion of the β-ketoester.

  • Optimize Base Addition: The base should be added slowly and at a controlled temperature to maintain a stable pH and avoid promoting side reactions.

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity.[2] Protic solvents like ethanol are commonly used, but exploring other options may be beneficial.

  • Temperature Control: Maintain a consistent and optimized reaction temperature. Fluctuations can lead to the formation of undesired byproducts.[2]

Q4: How do solvent and temperature choices specifically impact this synthesis?

Solvent and temperature are critical variables that significantly affect reaction outcomes.[2]

  • Solvent: The solvent must effectively dissolve both the β-ketoester and the hydroxylamine salt/base mixture. Polar protic solvents like ethanol or methanol are often effective as they can facilitate the reaction by stabilizing charged intermediates.

  • Temperature: An optimal temperature ensures a reasonable reaction rate without causing degradation. For many isoxazole syntheses, reactions are conducted at temperatures ranging from room temperature to reflux.[3] It is crucial to perform optimization studies to find the ideal temperature for this specific transformation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or poor-quality starting materials.2. Incorrect stoichiometry of reactants or base.3. Sub-optimal reaction temperature or time.[1][2]4. Inefficient work-up and product isolation.1. Verify the purity of ethyl 2-butyl-3-oxobutanoate and hydroxylamine hydrochloride via NMR or other analytical techniques.2. Carefully measure all reactants. Consider titrating the base if its concentration is uncertain.3. Conduct small-scale optimization experiments varying temperature (e.g., room temperature, 50 °C, reflux) and time.4. Ensure pH is adjusted correctly during aqueous work-up to maximize product extraction into the organic layer.
Formation of Impurities / Multiple Products 1. Reaction temperature is too high, causing decomposition.[2]2. Incorrect pH, leading to side reactions.3. Presence of impurities in starting materials that participate in side reactions.1. Lower the reaction temperature and monitor for improvement in the product profile by TLC.2. Methodically vary the amount of base used. Consider using a weaker base like sodium acetate or sodium carbonate instead of a strong base like sodium hydroxide.3. Purify starting materials before the reaction, for example, by distillation of the β-ketoester.
Difficulty in Product Purification 1. Product is highly soluble in the solvents used for crystallization.2. Product co-elutes with impurities during column chromatography.[1]3. The product is an oil and does not crystallize.1. Experiment with a range of solvent systems for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/pentane).2. Optimize the mobile phase for chromatography. Try different solvent polarities or consider using a different stationary phase (e.g., alumina instead of silica gel).3. If the product is an oil, purify by column chromatography and verify its purity by NMR and LC-MS. High-vacuum distillation could be an alternative if the product is thermally stable.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the cyclocondensation of ethyl 2-butyl-3-oxobutanoate and hydroxylamine.

Materials:

  • Ethyl 2-butyl-3-oxobutanoate (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium hydroxide (1.2 equiv)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equiv) in water. In a separate flask, dissolve sodium hydroxide (1.2 equiv) in water. Cool the sodium hydroxide solution in an ice bath and slowly add it to the hydroxylamine hydrochloride solution with stirring.

  • To this freshly prepared hydroxylamine solution, add ethanol, followed by the dropwise addition of ethyl 2-butyl-3-oxobutanoate (1.0 equiv).

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction may take several hours to reach completion.

  • Once the starting material is consumed, neutralize the reaction mixture with dilute HCl.

  • Reduce the solvent volume under reduced pressure to remove most of the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain pure this compound.

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

G start Starting Materials (β-Ketoester, Hydroxylamine) reaction Cyclocondensation Reaction (Solvent, Base, Temp.) start->reaction 1. React workup Aqueous Workup (Neutralization, Extraction) reaction->workup 2. Quench & Extract purification Purification (Chromatography/Crystallization) workup->purification 3. Isolate product Final Product (this compound) purification->product 4. Purify

Caption: General experimental workflow for the synthesis of this compound.

G start Low Yield Observed? check_purity Verify Starting Material Purity start->check_purity Possible Cause check_conditions Optimize Reaction Conditions (Temp/Time) start->check_conditions Possible Cause check_byproducts Analyze for Side Products via TLC/LC-MS start->check_byproducts Possible Cause solution_purity Purify Reactants Before Use check_purity->solution_purity Solution solution_conditions Run Test Reactions at Different Temps/Times check_conditions->solution_conditions Solution solution_byproducts Adjust Stoichiometry or Base Concentration check_byproducts->solution_byproducts Solution

References

Technical Support Center: Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during the formation of the isoxazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during isoxazole synthesis?

The most prevalent side reactions include the formation of regioisomeric mixtures, dimerization of nitrile oxide intermediates to form furoxans, and low yields due to decomposition of starting materials or intermediates.[1][2][3] Other potential side products can include oxazoles and 2H-azirines under specific conditions.

Q2: How can I control the regioselectivity of my isoxazole synthesis?

Controlling regioselectivity is a common challenge, especially in 1,3-dipolar cycloadditions and reactions involving unsymmetrical 1,3-dicarbonyl compounds.[3][4] Key strategies to improve regioselectivity include:

  • Catalysis: The use of copper(I) or ruthenium catalysts can favor the formation of specific regioisomers.[1][3]

  • Solvent Choice: The polarity of the solvent can significantly influence which carbonyl group of a β-dicarbonyl compound is more reactive.[3]

  • Substituent Effects: The electronic and steric properties of the substituents on both the dipolarophile and the dipole play a crucial role in directing the cycloaddition.[1]

  • Alternative Routes: For challenging substitutions, consider alternative synthetic strategies such as enamine-based [3+2] cycloadditions.[1]

Q3: My reaction is giving a low yield. What are the likely causes and how can I improve it?

Low yields in isoxazole synthesis can stem from several factors:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and prone to dimerization.[2] To mitigate this, generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the dipolarophile.[1][2]

  • Steric Hindrance: Bulky substituents on the reactants can slow down the reaction rate.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can all impact the yield.[1][5] Careful optimization of these parameters is crucial.

  • Purification Challenges: Isoxazoles can sometimes be difficult to purify, leading to product loss.[1]

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Mixtures

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of two or more isomeric products.

  • Difficulty in isolating the desired isomer by chromatography.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inherent electronic/steric properties of substrates Modify substituents on the starting materials. Electron-withdrawing groups can enhance regioselectivity in some cases.[5]
Suboptimal reaction conditions Screen different solvents with varying polarities (e.g., protic vs. aprotic). Optimize the reaction temperature; lower temperatures can sometimes improve selectivity.[1][5]
Lack of catalytic control Employ a catalyst known to direct regioselectivity, such as Cu(I) for 3,5-disubstituted isoxazoles from terminal alkynes.[1][3] For certain substitutions, Lewis acids like BF₃·OEt₂ can be effective.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

}

Caption: Troubleshooting workflow for regioisomer formation.

Issue 2: Furoxan Formation (Nitrile Oxide Dimerization)

Symptoms:

  • Presence of a significant byproduct with a mass corresponding to the dimer of the nitrile oxide.

  • Low yield of the desired isoxazole.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High concentration of nitrile oxide Generate the nitrile oxide in situ in the presence of the dipolarophile. If generating it separately, add the nitrile oxide solution slowly to the reaction mixture.[3]
Slow reaction with dipolarophile Use a larger excess of the dipolarophile to outcompete the dimerization reaction.[3]
High reaction temperature Lower the reaction temperature to potentially reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

}

Caption: Competing pathways for nitrile oxide reaction.

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

This protocol is designed to minimize the dimerization of the nitrile oxide by generating it slowly in the presence of the alkyne.

Materials:

  • Aldoxime (1.0 eq)

  • Alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent (e.g., Toluene, CH₂Cl₂, or THF)

Procedure:

  • To a stirred solution of the aldoxime and alkyne in the chosen solvent at 0 °C, add NCS portion-wise over 10-15 minutes.

  • After the addition of NCS is complete, add triethylamine dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of a β-Enamino Diketone with Hydroxylamine
EntrySolventRatio of Regioisomer A : Regioisomer BReference
1Ethanol85 : 15[4]
2Acetonitrile20 : 80[4]
3Toluene30 : 70[1]
4Dichloromethane45 : 55[1]

Note: The specific regioisomers A and B and the reaction conditions are substrate-dependent. This table is a representative example of the significant influence of the solvent.

dot graph ER { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

}

Caption: Logical relationship in isoxazole synthesis.

References

Technical Support Center: Optimizing Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles. The information is tailored for researchers, scientists, and drug development professionals to help optimize their reaction conditions and achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature critically impact isoxazole synthesis?

A2: Solvent and temperature are pivotal parameters that significantly influence the yield and regioselectivity of isoxazole synthesis. The choice of solvent affects reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to side product formation and decomposition, while low temperatures may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and solutions?

A3: Low yields in 1,3-dipolar cycloadditions can be attributed to several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1] To address this, using a slight excess of the nitrile oxide precursor can be advantageous.[1] The selection of the base and solvent for generating the nitrile oxide is also critical. Furthermore, optimizing the reaction temperature is important, as higher temperatures can sometimes favor the undesired dimerization over the intended cycloaddition.[1]

Q4: I am observing a mixture of regioisomers in my reaction. How can I enhance the regioselectivity?

A4: The formation of isomeric products is a common hurdle, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric characteristics of both the dipole and the dipolarophile. The solvent can also play a significant role; for instance, polar or fluorinated solvents have been shown to improve regioselectivity in some cases.[1] The use of catalysts, such as copper(I), can also effectively steer the reaction towards a specific regioisomer.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your isoxazole synthesis experiments.

Problem 1: Low or No Product Yield

Low product yield is a common issue that can be traced back to several factors, from the stability of intermediates to the purity of starting materials.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Starting Material Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_intermediate Assess Nitrile Oxide Generation and Stability (for 1,3-dipolar cycloaddition) start->check_intermediate check_catalyst Evaluate Catalyst Activity (if applicable) start->check_catalyst solution_reagents Purify starting materials. Confirm stoichiometry. check_reagents->solution_reagents solution_conditions Systematically screen temperature. Test alternative solvents. Monitor reaction over time. check_conditions->solution_conditions solution_intermediate Use in situ generation. Employ slow addition of precursor. Lower reaction temperature. check_intermediate->solution_intermediate solution_catalyst Use fresh catalyst. Consider pre-activation. Optimize catalyst loading. check_catalyst->solution_catalyst

Caption: Troubleshooting logic for low reaction yield.

Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions.[1] Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).
Reactant Decomposition For sensitive starting materials, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Pre-activation may be necessary.[1]
Poor Reactant Solubility Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Problem 2: Formation of Impurities and Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield of the desired isoxazole.

Possible Cause Troubleshooting Steps
Dimerization of Nitrile Oxide Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile. Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]
Side Reactions of Starting Materials Protect sensitive functional groups on the starting materials that are not compatible with the reaction conditions. Purify starting materials to eliminate impurities that could lead to side reactions.
Problem 3: Poor Regioselectivity

Controlling the regioselectivity, particularly in 1,3-dipolar cycloadditions, is crucial for obtaining the desired isoxazole isomer.

Decision Pathway for Regioselectivity

RegioselectivityPathway start Regioselectivity Issue desired_isomer Desired Isomer? start->desired_isomer strategy_35 Strategies for 3,5-disubstituted desired_isomer->strategy_35 3,5-disubstituted strategy_34 Strategies for 3,4-disubstituted desired_isomer->strategy_34 3,4-disubstituted option_35_catalyst Use Cu(I) catalyst strategy_35->option_35_catalyst option_35_solvent Use less polar solvent strategy_35->option_35_solvent option_35_temp Lower reaction temperature strategy_35->option_35_temp option_34_alkyne Use internal alkynes strategy_34->option_34_alkyne option_34_enamine Enamine-based [3+2] cycloaddition strategy_34->option_34_enamine option_34_diketone Cyclocondensation of β-enamino diketones with a Lewis acid strategy_34->option_34_diketone

Caption: Decision-making for controlling regioselectivity.

Challenge Strategies to Improve Regioselectivity
Mixture of 3,4- and 3,5-disubstituted isomers (Goal: 3,5-isomer) Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2] Solvent Choice: Less polar solvents can sometimes favor the desired 3,5-isomer.[2] Reaction Temperature: Lowering the reaction temperature can improve selectivity.[2]
Predominant formation of 3,5-isomer (Goal: 3,4-isomer) Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles, and the choice of substituents can influence the regiochemical outcome.[2] Alternative Synthetic Routes: Consider enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones with a Lewis acid like BF₃·OEt₂, which can be tuned to favor 3,4-disubstituted isoxazoles.[2]
Problem 4: Difficulty in Product Purification

The separation of the desired isoxazole from starting materials, byproducts, and isomers can be challenging.

Challenge Purification Strategies
Separation of Regioisomers High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating isomers. Method development may involve screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions.[3] Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative to HPLC for the separation of isomeric isoxazole analogues.[4]
General Purification Column Chromatography: Silica gel column chromatography is a standard method for purifying isoxazoles from reaction mixtures.[1] Crystallization: If the product is a solid, crystallization can be an effective method for purification.[5]

Quantitative Data Summary

The following tables provide a summary of reaction conditions from various studies to facilitate comparison.

Table 1: Optimization of 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles

Catalyst Base Solvent Temperature (°C) Yield (%) Reference
CuI (5 mol%)TriethylamineTHFRoom TempHigh[2]
NoneTriethylamineToluene80Moderate to High[1]
Cu/Al₂O₃NoneSolvent-free (ball-milling)N/AModerate to Excellent[6]
NaCl/OxoneN/AAcetonitrile/WaterRoom Temp63-81[7]

Table 2: Conditions for Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

Method Key Reagents Solvent Temperature (°C) Yield (%) Reference
Enamine [3+2] CycloadditionAldehyde, Pyrrolidine, N-hydroximidoyl chloride, TriethylamineTolueneRoom TempHigh[2]
Cyclocondensationβ-enamino diketone, Hydroxylamine HCl, Pyridine, BF₃·OEt₂AcetonitrileRoom TempGood[2][8]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a one-pot, three-step procedure utilizing a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.[9]

  • Nitrile Oxide Generation: To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., THF), add a mild base (e.g., triethylamine, 1.2 mmol).

  • Catalyst Preparation: In a separate flask, prepare the copper(I) catalyst by adding a copper(II) source (e.g., CuSO₄·5H₂O, 0.05 mmol) and a reducing agent (e.g., sodium ascorbate, 0.1 mmol) to the solvent.

  • Cycloaddition: Add the terminal alkyne (1.0 mmol) to the catalyst mixture, followed by the dropwise addition of the in situ generated nitrile oxide solution.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Protocol 2: Synthesis of 5-Arylisoxazoles from 3-(Dimethylamino)-1-arylprop-2-en-1-ones

This method provides an efficient synthesis of 5-arylisoxazoles in an aqueous medium.[8]

  • A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask.

  • The reaction is heated to 50 °C for 2 hours and monitored by TLC.[8][10]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[8]

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[2][8]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL) is added pyridine (0.7 mmol).

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The crude product is purified by column chromatography.

References

Technical Support Center: Purification of Polar Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar isoxazole derivatives. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My polar isoxazole compound is streaking badly on a silica gel TLC plate. What is the cause and how can I fix it?

A1: Streaking on silica gel is a common issue with polar compounds, especially those with basic nitrogen atoms like isoxazoles.[1][2] This often happens for several reasons:

  • Sample Overload: Applying too much sample to the TLC plate can cause streaking.[2][3] Try diluting your sample and spotting a smaller amount.[2][4]

  • Strong Interaction with Silica: The polar nature of your isoxazole and the acidic nature of silica gel can lead to very strong interactions, preventing a clean separation.

  • Inappropriate Solvent System: The mobile phase may not be polar enough to effectively elute the compound, or it may have poor solubility for your compound.[5]

Solutions to Try:

  • Add a Modifier to the Eluent: For basic isoxazoles, adding a small amount of a base like triethylamine (0.1–2.0%) or ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica.[1][2] A common combination is 1-10% of a 10% ammonia in methanol solution mixed with dichloromethane.[2][6][7]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or switching to reverse-phase chromatography with a C18-functionalized silica plate.[2][8]

  • Check Compound Stability: Your compound might be decomposing on the acidic silica gel. You can test this by running a 2D TLC.[9][10]

Q2: My polar isoxazole is poorly soluble in standard chromatography solvents like ethyl acetate/hexane. How can I load it onto a column?

A2: Poor solubility is a frequent challenge. Here are two effective methods for loading your compound:

  • Minimal Strong Solvent: Dissolve your compound in the absolute minimum amount of a strong, polar solvent in which it is soluble (e.g., methanol, acetone, or dichloromethane). Load this concentrated solution directly onto the column. Be aware that using too much of a strong solvent can reduce separation efficiency.

  • Dry Loading: This is often the best method for poorly soluble compounds. Dissolve your crude product in a suitable volatile solvent (like methanol or acetone). Add a small amount of silica gel (or the stationary phase you are using) to this solution to form a slurry. Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully load this powder onto the top of your packed column.[1][11]

Q3: How can I efficiently extract my highly water-soluble isoxazole from an aqueous reaction mixture?

A3: Extracting polar compounds from water can be difficult with standard nonpolar organic solvents.[12] Here are several strategies to improve extraction efficiency:

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl).[1] This increases the ionic strength of the aqueous phase, making it even more polar and thereby decreasing the solubility of your organic compound, pushing it into the organic layer.[1]

  • Use a More Polar Solvent: Instead of diethyl ether or ethyl acetate, try a more polar extraction solvent like n-butanol or a mixture of chloroform and isopropanol.[1]

  • pH Adjustment: If your isoxazole has an acidic or basic functional group, you can adjust the pH of the aqueous solution to neutralize the charge.[1] A neutral molecule is typically less water-soluble and more readily extracted into an organic solvent.[13]

  • Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous extraction apparatus can be highly effective, though it is more complex to set up.[1]

Q4: My polar isoxazole product "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" happens when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated or the compound's melting point is lower than the solvent's boiling point.[1][14]

Troubleshooting Steps:

  • Use a Lower-Boiling Point Solvent: Try a solvent system with a lower boiling point.[1]

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling often promotes oiling.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.[1]

  • Scratch the Flask: Scratching the inside of the flask with a glass rod at the surface of the liquid can create microscopic imperfections on the glass that serve as nucleation points for crystal growth.[1]

Troubleshooting Guides

Guide 1: Optimizing Flash Chromatography for Polar Isoxazoles

This guide provides a systematic approach to developing a flash chromatography method for purifying polar isoxazole compounds.

  • Choose the Right Chromatography Mode:

    • Normal-Phase (NP): This is the most common starting point, using a polar stationary phase like silica gel.[15] It is effective for compounds of low to moderate polarity. For highly polar isoxazoles, very polar mobile phases (e.g., methanol/dichloromethane) are required.[7]
    • Reverse-Phase (RP): This mode uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[15][16][17] RP is often the best choice for very polar or water-soluble compounds that are difficult to purify by normal-phase.[11]

  • Develop a TLC Method First:

    • The ideal solvent system for your column will be the one that gives your desired compound a Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate.[18]
    • For Normal-Phase: Start with a binary system like ethyl acetate/hexanes. If the compound does not move from the baseline, increase the polarity by switching to a more polar system like methanol/dichloromethane.[11]
    • For Reverse-Phase: Use a C18 TLC plate and start with a mixture like 50:50 water/acetonitrile. If the compound runs too high (high Rf), increase the polarity of the mobile phase by adding more water. If it stays on the baseline (low Rf), decrease the polarity by adding more acetonitrile.

  • Address Peak Tailing/Streaking:

    • As mentioned in the FAQs, the interaction between basic isoxazoles and acidic silica is a primary cause of poor peak shape.
    • Solution: Add a modifier to your mobile phase. For basic compounds, add 0.1-1% triethylamine or ammonium hydroxide.[1][7] For acidic compounds, add 0.1-1% acetic acid or formic acid.[2]

  • Select the Loading Method:

    • For compounds that are highly soluble in the mobile phase, direct liquid loading of a concentrated solution is acceptable.
    • For compounds with poor solubility in the mobile phase, dry loading is strongly recommended to achieve good separation.[1]

Data Presentation

Table 1: Properties of Common Solvents for Chromatography
SolventPolarity IndexBoiling Point (°C)Eluting Strength (on Silica)
Hexane0.169Very Low
Toluene2.4111Low
Dichloromethane (DCM)3.140Medium
Diethyl Ether2.835Medium
Ethyl Acetate (EtOAc)4.477Medium-High
Acetone5.156High
Acetonitrile (ACN)5.882High
Isopropanol (IPA)3.982High
Methanol (MeOH)5.165Very High
Water10.2100Extremely High

Data is compiled from various chemical reference sources.

Table 2: Recommended Starting Solvent Systems for Polar Compounds
Chromatography ModeStationary PhaseRecommended Eluent SystemApplication Notes
Normal-Phase Silica Gel5-20% Methanol in DichloromethaneA standard choice for many polar compounds.[7] Be cautious, as >10% methanol can start to dissolve silica gel.[7]
Normal-Phase Silica Gel1-10% of (10% NH₄OH in MeOH) in DichloromethaneExcellent for basic polar compounds to prevent streaking.[6][7]
Reverse-Phase C18 Silica10-90% Acetonitrile in WaterA versatile system for a wide range of polarities. Adjust the ratio to achieve the desired retention.
Reverse-Phase C18 Silica10-90% Methanol in WaterAn alternative to acetonitrile; offers different selectivity.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Dry Loading
  • Slurry Preparation: Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude compound by weight).[1] Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexane or 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica into a firm, stable bed.[18] Ensure the top of the silica bed is flat.

  • Sample Preparation (Dry Loading): Dissolve your crude isoxazole compound in a minimal amount of a volatile solvent (e.g., methanol, acetone, or DCM). Add silica gel (approximately 1-2 times the weight of your crude compound) to the solution.

  • Solvent Evaporation: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Loading the Column: Carefully add the dry powder containing your compound to the top of the packed silica bed, forming a thin, even layer. Gently tap the column to settle the powder. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Carefully add the eluent to the column. Start with the low-polarity solvent system developed during your TLC analysis. Apply pressure and begin collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and evaporate the solvent.

Protocol 2: Recrystallization of a Polar Isoxazole
  • Solvent Selection: The key to recrystallization is finding a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold.[14][19][20][21] Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) to find a suitable one. For highly polar compounds, a binary solvent system (e.g., ethanol/water or methanol/diethyl ether) is often effective.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the compound just completely dissolves.[20]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[19]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[19][20]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities.[19]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a vacuum oven.

Mandatory Visualizations

Caption: Troubleshooting workflow for TLC streaking of polar isoxazoles.

Purification_Strategy cluster_extraction 1. Extraction cluster_chromatography 2. Chromatography cluster_final 3. Final Purification A Crude Reaction Mixture (in Aqueous Solution) B Add Salt (NaCl) Adjust pH A->B C Extract with Polar Organic Solvent (e.g., n-Butanol) B->C D Crude Organic Extract C->D E Develop TLC Method (Normal or Reverse Phase) D->E F Flash Chromatography (Dry Loading) E->F G Pure Fractions F->G H Recrystallization G->H I Pure Crystalline Product H->I

Caption: General purification workflow for a polar isoxazole compound.

Polarity_Logic cluster_NP Normal-Phase Chromatography cluster_RP Reverse-Phase Chromatography NP_Stationary Stationary Phase: Polar (Silica) NP_Mobile Mobile Phase: Non-Polar NP_Elution Elution Order: 1. Non-Polar Compounds 2. Polar Compounds RP_Elution Elution Order: 1. Polar Compounds 2. Non-Polar Compounds NP_Elution->RP_Elution Opposite Selectivity RP_Stationary Stationary Phase: Non-Polar (C18) RP_Mobile Mobile Phase: Polar (Water/ACN)

Caption: Logical relationship between normal-phase and reverse-phase chromatography.

References

4-Butyl-5-methyl-3-isoxazolol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Butyl-5-methyl-3-isoxazolol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Exposure to light, high temperatures, and humidity can lead to degradation. For optimal preservation of its integrity, store the solid compound at 2-8°C, protected from light, in a tightly sealed container.

Q2: I observed discoloration of my solid this compound sample. What could be the cause?

A2: Discoloration, such as a yellowish or brownish tint, is often an initial sign of degradation. This can be caused by exposure to light (photodegradation) or high temperatures. It is crucial to minimize exposure to ambient light and store the compound under the recommended conditions. If discoloration is observed, it is advisable to re-analyze the purity of the sample before use.

Stability in Solution

Q3: My solution of this compound shows a rapid decrease in concentration. What are the likely causes?

A3: The stability of this compound in solution is highly dependent on the pH and solvent. The isoxazolol ring is susceptible to hydrolysis, particularly under acidic or basic conditions. Additionally, exposure to light can induce photodegradation.

  • pH-Dependent Hydrolysis: The isoxazole ring can undergo hydrolytic cleavage. It is recommended to prepare solutions in a buffered system, ideally between pH 5 and 7, to minimize hydrolysis.

  • Photodegradation: Isoxazole derivatives are known to be photoreactive.[1][2][3][4][5] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q4: I need to prepare a stock solution of this compound. What is the recommended solvent and how should I store it?

A4: For stock solutions, it is best to use a non-aqueous, aprotic solvent such as anhydrous DMSO or acetonitrile. These solvents will minimize the risk of hydrolysis. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light at all times.

Degradation Pathways

Q5: What are the expected degradation products of this compound?

A5: Based on the known reactivity of the isoxazole ring, several degradation pathways are plausible under stress conditions such as acidic/basic hydrolysis, oxidation, and photolysis. The labile N-O bond in the isoxazole ring is a common site for cleavage.[5]

A potential degradation pathway is illustrated below:

This compound This compound Degradation Product A Degradation Product A This compound->Degradation Product A Hydrolysis (Acid/Base) Degradation Product B Degradation Product B This compound->Degradation Product B Oxidation Degradation Product C Degradation Product C This compound->Degradation Product C Photolysis (UV Light) cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (80°C, Solid State) prep->thermal photo Photolytic (UV/Vis Light, Solution) prep->photo analysis Analyze by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis start Sample Injection separation C18 Column Separation (Gradient Elution) start->separation detection UV Detection (230 nm) separation->detection data Data Acquisition & Analysis detection->data

References

Technical Support Center: Minimizing Byproduct Formation in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in cycloaddition reactions?

A1: Common byproducts in cycloaddition reactions include:

  • Stereoisomers (endo/exo): The formation of both endo and exo products is a frequent issue, particularly in Diels-Alder reactions.[1] The endo product is often the kinetically favored product, while the exo is thermodynamically more stable.[1]

  • Regioisomers: In reactions involving unsymmetrical dienes and dienophiles, different constitutional isomers can be formed. The regioselectivity is governed by the electronic and steric properties of the reactants.[2]

  • Polymers: Polymerization of the diene or dienophile can occur, especially at higher temperatures or in the presence of catalysts.[3]

  • Retro-cycloaddition products: The reverse reaction can occur at elevated temperatures, leading to the decomposition of the desired product back to the starting materials.[4]

  • Byproducts from side reactions: Depending on the specific reactants and conditions, other side reactions such as dimerization of the diene, or reactions involving functional groups on the reactants can lead to undesired products.

Q2: How can I control the endo/exo selectivity in a Diels-Alder reaction?

A2: Controlling the stereoselectivity between endo and exo products is a common challenge. Here are some strategies:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product.[3] At higher temperatures, the reaction can become reversible, allowing for equilibration to the more thermodynamically stable exo product.[1]

  • Catalyst Selection: Lewis acids can enhance the formation of the endo product by strengthening secondary orbital interactions.[1][5]

  • Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., dichloromethane) is recommended.[3]

Q3: What is the role of a Lewis acid in minimizing byproducts?

A3: Lewis acids can play a crucial role in improving both the rate and selectivity of cycloaddition reactions.[6] They coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.[4] This can allow for the use of lower reaction temperatures, which in turn can minimize temperature-dependent side reactions like retro-Diels-Alder and polymerization.[3][4] Furthermore, Lewis acids can enhance regioselectivity and endo/exo selectivity.[7][8]

Q4: Can solvent choice impact byproduct formation?

A4: Yes, the solvent can significantly influence the outcome of a cycloaddition reaction. Solvent polarity can affect reaction rates and selectivity.[9] For instance, in some 1,3-dipolar cycloadditions, an increase in solvent polarity can alter the regioselectivity.[10] It is advisable to screen a variety of solvents to find the optimal conditions for a specific reaction.

Troubleshooting Guides

Issue 1: Low Yield Due to Competing Isomer Formation (Endo/Exo or Regioisomers)

Symptoms:

  • NMR or other spectroscopic analysis shows a mixture of desired and undesired isomers.

  • Difficulty in purifying the target compound.

Possible Causes & Solutions:

CauseSolution
Suboptimal Temperature Lowering the reaction temperature often favors the kinetically controlled product (typically the endo isomer in Diels-Alder reactions).[3] Conversely, if the desired product is the thermodynamically more stable one, carefully increasing the temperature might shift the equilibrium in its favor, but this risks promoting retro-cycloaddition.[4]
Incorrect Catalyst The choice of catalyst can significantly influence stereoselectivity.[3] For Diels-Alder reactions, Lewis acids like AlCl₃ or SnCl₄ can enhance endo selectivity.[3] For other cycloadditions, screening different catalysts (Lewis acids, organocatalysts) is recommended.
Inappropriate Solvent Solvent polarity can impact the transition state energies of competing pathways.[9] A systematic screening of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile) should be performed to optimize the isomer ratio.[3]
Issue 2: Significant Polymerization of Starting Materials

Symptoms:

  • Formation of an insoluble, often tarry, substance in the reaction mixture.

  • Low recovery of both starting materials and the desired product.

Possible Causes & Solutions:

CauseSolution
High Reaction Temperature High temperatures can promote the polymerization of reactive dienes or dienophiles.[3] Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Excessive Reactant Concentration High concentrations can favor intermolecular polymerization over the desired intramolecular or intermolecular cycloaddition. Try running the reaction at a lower concentration.
Incompatible Catalyst Some catalysts, particularly strong Lewis acids, can initiate polymerization.[11] Consider using a milder catalyst or an organocatalyst.[3]
Issue 3: Product Decomposition via Retro-Cycloaddition

Symptoms:

  • Initial formation of the product is observed (e.g., by TLC or LC-MS), but the yield decreases over time, especially at elevated temperatures.

Possible Causes & Solutions:

CauseSolution
High Reaction Temperature The retro-Diels-Alder reaction is favored at high temperatures.[4] Run the reaction at the lowest temperature that provides an acceptable conversion rate. This might require longer reaction times.[4]
Thermodynamic Instability of the Product If the desired product is thermodynamically less stable than the starting materials at elevated temperatures, it will be prone to decomposition. In such cases, kinetic control at low temperatures is crucial.

Data Presentation: Impact of Reaction Conditions on Selectivity

Table 1: Effect of Lewis Acid and Temperature on Endo/Exo Selectivity in a Diels-Alder Reaction

CatalystTemperature (°C)Endo:Exo Ratio
None2585:15
AlCl₃095:5
SnCl₄092:8
None8070:30

This table illustrates how the addition of a Lewis acid and a reduction in temperature can significantly improve the endo selectivity.

Table 2: Influence of Solvent Polarity on Regioselectivity in a 1,3-Dipolar Cycloaddition

SolventDielectric ConstantRegioisomer Ratio (A:B)
Toluene2.42.0:1
Dichloromethane9.13.4:1
Ethanol24.61.9:1
DMSO46.71.5:1

This table shows that solvent polarity can have a non-linear effect on regioselectivity, highlighting the importance of solvent screening.[10]

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction to Maximize Endo Selectivity

This protocol describes a general procedure for a Diels-Alder reaction using a Lewis acid catalyst to enhance endo selectivity.

Materials:

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Dienophile (e.g., methyl acrylate)

  • Lewis Acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the dienophile (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Lewis acid (e.g., AlCl₃, 0.1 - 1.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the diene (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[4]

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Work-up Procedure for Removing Polymeric Byproducts

This protocol provides a general method for separating the desired cycloaddition product from polymeric side products.

Procedure:

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add a solvent in which the desired product is soluble, but the polymer is not (e.g., a mixture of ethyl acetate and hexane).[12]

  • Triturate the resulting solid/oil with the chosen solvent system. The desired product should dissolve, leaving the polymer as a solid or a tacky residue.

  • Filter the mixture, collecting the filtrate.

  • Wash the solid polymer with a small amount of the same solvent to recover any remaining product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Byproduct_Formation_Workflow start Cycloaddition Reaction check_byproducts Analyze Crude Product (NMR, LC-MS, TLC) start->check_byproducts no_byproducts High Purity Product check_byproducts->no_byproducts Minimal Byproducts isomers Isomeric Byproducts (Regio-/Stereo-) check_byproducts->isomers Isomers Detected polymer Polymeric Byproducts check_byproducts->polymer Polymer Detected retro Retro-Cycloaddition check_byproducts->retro Product Degradation optimize_temp Optimize Temperature isomers->optimize_temp optimize_catalyst Screen Catalysts isomers->optimize_catalyst optimize_solvent Screen Solvents isomers->optimize_solvent lower_temp_conc Lower Temperature & Concentration polymer->lower_temp_conc change_catalyst Use Milder Catalyst polymer->change_catalyst run_at_lower_temp Run at Lower Temperature retro->run_at_lower_temp

Caption: Troubleshooting workflow for byproduct formation.

Diels_Alder_Selectivity cluster_conditions Reaction Conditions cluster_products Products Temp Temperature Endo Endo Product (Kinetic) Temp->Endo Low Temp Favors Exo Exo Product (Thermodynamic) Temp->Exo High Temp Favors Catalyst Lewis Acid Catalyst Catalyst->Endo Enhances Formation Solvent Solvent Polarity Solvent->Endo Influences Ratio Solvent->Exo Influences Ratio

Caption: Factors influencing endo/exo selectivity.

References

Technical Support Center: Synthesis of 4-Substituted 3-Isoxazolols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-substituted 3-isoxazolols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4-substituted 3-isoxazolols?

A1: A prevalent and versatile method for the synthesis of 4-substituted 3-isoxazolols involves the [3+2] cycloaddition reaction. This reaction typically occurs between a nitrile oxide and an enolate of a 1,3-dicarbonyl compound.[1] This 1,3-dipolar cycloaddition allows for the construction of the isoxazole ring with a high degree of control over the substitution pattern.[1]

Q2: What are the typical starting materials for this synthesis?

A2: For the [3+2] cycloaddition route, the key starting materials are:

  • Nitrile Oxide Precursors: Hydroximoyl chlorides or nitroalkanes are commonly used to generate nitrile oxides in situ.[1]

  • 1,3-Dicarbonyl Compounds: β-Diketones, β-ketoesters, or β-ketoamides serve as the three-carbon component for the isoxazole ring.[1]

Q3: What are the advantages of using water as a solvent for this reaction?

A3: Utilizing water as a solvent offers several benefits, including being environmentally friendly ("green chemistry"), cost-effective, and can lead to faster reaction times, often completing within 1-2 hours at room temperature.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] By comparing a spot of the reaction mixture with spots of the starting materials, the disappearance of the starting material spots and the appearance of a new product spot indicates the reaction's progression.[1]

Q5: What are the most common side reactions to be aware of?

A5: The most common side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2][3] Another potential side reaction is the reaction of the nitrile oxide with the solvent or base, which can lead to byproducts like O-imidoylation products.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4-substituted 3-isoxazolols.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting & Optimization
1. Inactive Nitrile Oxide Precursor The hydroximoyl chloride or nitroalkane may have degraded. Use fresh or properly stored starting materials.[1]
2. Inefficient Nitrile Oxide Formation The base may not be strong enough, or the temperature may be too low.[1] Consider switching to a stronger base (e.g., triethylamine or DIPEA) and slightly increasing the temperature while monitoring for byproduct formation.[1]
3. Poor Solubility of Reactants Starting materials may not be sufficiently dissolved. If using an aqueous medium, adding a small amount of a co-solvent like methanol can improve solubility.[1] For organic solvents, trying a more polar solvent may help.[1]
4. Decomposition of Nitrile Oxide Nitrile oxides can be unstable and dimerize to form furoxans, especially at higher concentrations or temperatures.[1][2] Generate the nitrile oxide in situ and ensure the dipolarophile is present to react with it immediately.[1]
Problem 2: Formation of Furoxan Byproduct
Potential Cause Troubleshooting & Optimization
1. Dimerization of Nitrile Oxide The in situ generated nitrile oxide can dimerize, which is a common competing reaction.[1][3] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[2] Using a slight excess of the alkyne dipolarophile can also be beneficial.[3]
2. High Concentration of Nitrile Oxide Higher concentrations can favor dimerization.[1] Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[3]
Problem 3: Multiple Spots on TLC / Difficult Purification
Potential Cause Troubleshooting & Optimization
1. Incomplete Reaction Starting materials remain in the reaction mixture. Increase the reaction time or moderately raise the temperature.[1]
2. Formation of Multiple Byproducts Refer to the troubleshooting points for specific byproducts. Purification via column chromatography on silica gel is usually effective.[1]
3. Decomposition of Product The product might be unstable under the reaction or workup conditions. Ensure a mild workup procedure and avoid strongly acidic or basic conditions during extraction if the product is sensitive.[1]

Experimental Protocols

General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water

This protocol is adapted from a method for the synthesis of 3,4,5-trisubstituted isoxazoles which can be applied to 4-substituted 3-isoxazolols with appropriate starting materials.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a mixture of water and methanol (e.g., 95:5 v/v).[1]

  • Addition of Base: Add the base (e.g., N,N-diisopropylethylamine, DIPEA, 3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.[1]

  • Addition of Nitrile Oxide Precursor: Add the hydroximoyl chloride (1.0 eq.) to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.[1]

  • Workup: Once the reaction is complete, add water to the mixture. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for 3,4,5-Trisubstituted Isoxazoles

The following table summarizes the effect of different bases and solvents on the yield of a model reaction. While this is for a 3,4,5-trisubstituted isoxazole, the principles of optimizing base and solvent are directly applicable.

EntryBase (3 equiv.)Solvent (15 mL)Time (h)Yield (%)
1NaHCO₃H₂O2410
2Na₂CO₃H₂O2415
3TEAH₂O185
4DIPEAH₂O190
5DBUH₂O188
6DIPEACH₃CN2440
7DIPEATHF2435
8DIPEACH₂Cl₂2430
9DIPEAToluene2425
10DIPEAH₂O/MeOH (95:5)195

Reactions were performed with 0.5 mmol of 4-fluorophenyl hydroximoyl chloride, 0.5 mmol of acetylacetone, and 3 equivalents of base in 15 mL of the indicated solvent at room temperature. Yields were calculated from NMR spectra of the crude product.[4]

Visualizations

Experimental Workflow for Isoxazole Synthesis

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve 1,3-dicarbonyl in H2O/MeOH add_base Add Base (e.g., DIPEA) Stir 5-10 min prep->add_base add_precursor Add Nitrile Oxide Precursor add_base->add_precursor stir Stir at RT Monitor by TLC add_precursor->stir workup Add H2O Extract with Organic Solvent stir->workup purify Column Chromatography workup->purify

Caption: A generalized experimental workflow for the synthesis of substituted isoxazoles.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Precursor start->cause1 cause2 Inefficient Nitrile Oxide Formation start->cause2 cause3 Poor Solubility start->cause3 cause4 Nitrile Oxide Decomposition start->cause4 sol1 Use Fresh/Properly Stored Materials cause1->sol1 sol2 Stronger Base / Higher Temp cause2->sol2 sol3 Add Co-solvent / More Polar Solvent cause3->sol3 sol4 In Situ Generation / Immediate Reaction cause4->sol4

Caption: A troubleshooting flowchart for addressing low product yield in isoxazole synthesis.

References

resolving low solubility of 4-Butyl-5-methyl-3-isoxazolol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 4-Butyl-5-methyl-3-isoxazolol in experimental assays.

Troubleshooting Guide: Resolving Low Solubility in Assays

Low solubility of this compound can lead to inaccurate and unreliable assay results, including underestimated potency and variable data.[1] This guide provides a systematic approach to identify and resolve these issues.

Question: My this compound is precipitating in my aqueous assay buffer. What should I do?

Answer:

Precipitation of your test compound is a common issue for poorly soluble molecules. Follow this troubleshooting workflow to address the problem:

G start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? Is the concentration correct? start->check_stock stock_precipitate Precipitate in stock. Re-dissolve with gentle warming (37°C) or sonication. check_stock->stock_precipitate No stock_ok Stock is clear. check_stock->stock_ok Yes increase_cosolvent 2. Increase Co-solvent (e.g., DMSO) Is the final concentration tolerated by the assay? stock_precipitate->increase_cosolvent stock_ok->increase_cosolvent cosolvent_yes Yes increase_cosolvent->cosolvent_yes cosolvent_no No, assay is sensitive. increase_cosolvent->cosolvent_no end_solved Problem Solved cosolvent_yes->end_solved adjust_ph 3. Adjust pH of Assay Buffer Is the compound's solubility pH-dependent? cosolvent_no->adjust_ph ph_yes Yes adjust_ph->ph_yes ph_no No adjust_ph->ph_no ph_yes->end_solved use_surfactant 4. Add a Surfactant e.g., Tween-20, Triton X-100 (for non-cell-based assays) ph_no->use_surfactant surfactant_yes Yes use_surfactant->surfactant_yes surfactant_no No use_surfactant->surfactant_no surfactant_yes->end_solved use_cyclodextrin 5. Use a Solubilizing Excipient e.g., Cyclodextrins surfactant_no->use_cyclodextrin use_cyclodextrin->end_solved Solubilized end_reformulate Consider Reformulation (e.g., lipid-based systems, solid dispersions) use_cyclodextrin->end_reformulate Still precipitates G cluster_prep Preparation cluster_assay Assay Plate stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution add_compound Add Compound (1:100 dilution) serial_dilution->add_compound buffer Assay Buffer buffer->add_compound incubate Incubate (1-2 hours) add_compound->incubate read_plate Measure Turbidity (500-700 nm) incubate->read_plate analyze Analyze Data (Plot Abs vs. Conc.) read_plate->analyze

References

Validation & Comparative

Structure-Activity Relationship of 4-Butyl-5-methyl-3-isoxazolol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-butyl-5-methyl-3-isoxazolol analogues, with a primary focus on their interaction with the γ-aminobutyric acid type A (GABAa) receptor, a key target in the central nervous system. While direct experimental data for this compound is limited in the public domain, this guide synthesizes available data from structurally related 4,5-disubstituted 3-isoxazolol analogues to elucidate the likely impact of various substitutions on biological activity.

Introduction to 3-Isoxazolol Analogues and GABAa Receptors

The 3-isoxazolol scaffold is a privileged structure in medicinal chemistry, frequently investigated for its ability to modulate the activity of GABAa receptors. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[1] Modulation of GABAa receptors by small molecules can lead to sedative, anxiolytic, and anticonvulsant effects. The structure-activity relationship of ligands targeting these receptors is of significant interest for the development of novel therapeutics with improved potency and selectivity. This guide focuses on analogues with substitutions at the 4 and 5 positions of the 3-isoxazolol ring, with a specific interest in the contributions of alkyl and aryl groups to receptor affinity and functional activity.

Comparative Analysis of Analogue Performance

The biological activity of 4,5-disubstituted 3-isoxazolol analogues is significantly influenced by the nature of the substituents at the C4 and C5 positions. The following table summarizes the available quantitative data for a series of analogues, highlighting the impact of these substitutions on their affinity for the GABAa receptor. The data is primarily derived from receptor binding assays and electrophysiological studies.

Analogue 4-Position Substituent 5-Position Substituent Assay Type Reported Activity (Ki or IC50) Reference
1 H5-(4-piperidyl)GABAa Receptor BindingKi = 9.1 µM[2]
2 Benzyl5-(4-piperidyl)GABAa Receptor BindingKi = 0.5 µM[2]
3 2-Naphthylmethyl5-(4-piperidyl)GABAa Receptor BindingKi = 0.049 µM[2]
4 3,3-Diphenylpropyl5-(4-piperidyl)GABAa Receptor BindingKi = 0.074 µM[2]
5 1-Bromo-2-naphthylmethyl5-(4-piperidyl)GABAa Receptor BindingKi = 10 nM[3]
6 Phenyl5-(4-piperidyl)GABAa Receptor BindingKi = 0.22 µM[3]
7 2-Naphthylmethyl5-(4-piperidyl)Whole-cell Patch ClampIC50 = 0.37 µM[2]
8 3,3-Diphenylpropyl5-(4-piperidyl)Whole-cell Patch ClampIC50 = 0.02 µM[2]
9 4-(3-Biphenylyl)CarbamoylTwo-electrode voltage clamp (insect GABAR)IC50 = 30 µM (ac variant)[4]
10 4-(3-Amino-4-methylphenyl)CarbamoylTwo-electrode voltage clamp (insect GABAR)IC50 = 2.0 µM (housefly)[5]

Key Observations from the Data:

  • Impact of 4-Position Substitution: A clear trend emerges from the data, indicating that bulky, lipophilic substituents at the 4-position of the 3-isoxazolol ring significantly increase affinity for the GABAa receptor. The transition from an unsubstituted analogue (Analogue 1) to those with benzyl (Analogue 2), naphthylmethyl (Analogue 3), and diphenylpropyl (Analogue 4) groups results in a dramatic increase in binding affinity.[2] This suggests the presence of a large hydrophobic pocket in the binding site of the GABAa receptor that can accommodate these bulky groups.[3]

  • Aromatic vs. Alkyl Substituents: The available data predominantly features aromatic and arylalkyl substituents at the C4 position. While direct data for a butyl group is not present, the high affinity of compounds with large alkyl-aryl groups like 3,3-diphenylpropyl suggests that a butyl group would likely contribute favorably to binding, albeit probably to a lesser extent than the larger aromatic systems.

  • Impact of 5-Position Substitution: The 5-position substituent also plays a crucial role. The piperidyl group present in many of the high-affinity compounds is a common feature in GABAa receptor ligands. The carbamoyl group in analogues targeting insect GABA receptors also appears to be a viable option for maintaining activity.[4][5]

  • Functional Activity: The electrophysiological data (IC50 values) for analogues 7 and 8 demonstrate that high binding affinity translates to potent antagonist activity at the GABAa receptor.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the characterization of 3-isoxazolol analogues.

GABAa Receptor Binding Assay ([3H]Muscimol Competition)

This assay determines the affinity of a test compound for the GABAa receptor by measuring its ability to displace the radiolabeled ligand [3H]muscimol.[6]

Materials:

  • Rat brain membranes (or cell lines expressing specific GABAa receptor subtypes)

  • [3H]Muscimol (Radioligand)

  • Test compounds (this compound analogues)

  • Unlabeled GABA (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw frozen brain membranes on ice. Homogenize the tissue in ice-cold binding buffer and centrifuge. Resuspend the pellet in fresh buffer and repeat the wash step to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [3H]muscimol, and binding buffer.

    • Non-specific Binding: Membrane preparation, [3H]muscimol, and a high concentration of unlabeled GABA.

    • Competition: Membrane preparation, [3H]muscimol, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through GABAa receptor channels in response to the application of GABA and test compounds, providing information on the functional activity (agonist, antagonist, or modulator) of the analogues.[7]

Materials:

  • Cultured neurons or HEK293 cells expressing GABAa receptors

  • Patch pipettes (borosilicate glass)

  • Internal pipette solution (e.g., containing KCl)

  • External bath solution (Artificial Cerebrospinal Fluid - aCSF)

  • GABA (agonist)

  • Test compounds (this compound analogues)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate cells on coverslips a few days prior to recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with internal solution.

  • Recording Setup: Place the coverslip in the recording chamber and perfuse with external solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Data Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply GABA to elicit an inward chloride current. Co-apply GABA with the test compound to measure its effect on the GABA-evoked current.

  • Data Analysis: Analyze the amplitude and kinetics of the currents to determine if the compound acts as an antagonist (inhibits the GABA response), a positive allosteric modulator (potentiates the response), or a negative allosteric modulator (reduces the response).

Visualizations

GABAa Receptor Signaling Pathway

The following diagram illustrates the fundamental signaling pathway of a GABAergic synapse.

GABAa_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA in Vesicle GAD->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_cleft GABA GABA_release->GABA_cleft GABAaR GABAa Receptor (Closed) GABA_cleft->GABAaR binding GABAaR_open GABAa Receptor (Open) GABAaR->GABAaR_open conformational change Cl_channel Cl- Influx GABAaR_open->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization

Caption: GABAa Receptor Signaling Pathway at an inhibitory synapse.

Experimental Workflow for GABAa Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Binding_Assay_Workflow start Start: Membrane Preparation assay_setup Assay Setup (Total, Non-specific, Competition) start->assay_setup incubation Incubation (4°C, 60-90 min) assay_setup->incubation filtration Rapid Filtration (Separates bound/free ligand) incubation->filtration washing Washing (Removes non-specific binding) filtration->washing quantification Scintillation Counting (Measures radioactivity) washing->quantification data_analysis Data Analysis (Calculate IC50/Ki) quantification->data_analysis end End: Affinity Determination data_analysis->end

Caption: Workflow for a competitive GABAa receptor binding assay.

References

A Comparative Analysis of 4-Butyl-5-methyl-3-isoxazolol and Other GABA(A) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Butyl-5-methyl-3-isoxazolol with other well-established GABA(A) receptor antagonists. The objective is to offer a clear, data-driven perspective on its potential performance relative to alternatives, supported by experimental context and methodologies.

Introduction to GABA(A) Receptor Antagonism

The γ-aminobutyric acid type A (GABA(A)) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition. Antagonists of the GABA(A) receptor block the action of GABA, leading to a reduction in inhibitory signaling and a consequent increase in neuronal excitability. These compounds are invaluable tools in neuroscience research for studying the roles of GABAergic signaling in various physiological and pathological processes. They are also of interest in drug development for conditions where an increase in neuronal activity may be beneficial.

This guide focuses on this compound, a member of the isoxazolol class of compounds, and compares it to three widely used GABA(A) antagonists: Bicuculline, Picrotoxin, and Gabazine (SR-95531).

Comparative Performance Data

For the purpose of this comparison, we will qualitatively place this compound in the context of its chemical class and compare it against the established quantitative data for Bicuculline, Picrotoxin, and Gabazine.

Table 1: Comparison of GABA(A) Receptor Antagonists

CompoundChemical ClassMechanism of ActionPotency (IC₅₀/Kᵢ)Selectivity
This compound IsoxazololLikely CompetitiveNot Determined (Estimated in the low to mid-micromolar range based on analogs)Expected for GABA(A) over GABA(B)
Bicuculline Phthalide isoquinoline alkaloidCompetitive AntagonistKᵢ: ~0.15 µM; IC₅₀: ~1-3 µMSelective for GABA(A)
Picrotoxin Sesquiterpene lactoneNon-competitive Antagonist (Channel Blocker)IC₅₀: ~0.3-1 µMNon-selective, also affects other ligand-gated ion channels
Gabazine (SR-95531) Pyridazinyl-GABA derivativeCompetitive AntagonistKᵢ: ~0.1-0.2 µM; IC₅₀: ~0.2-0.5 µMHighly selective for GABA(A)

Note: Potency values can vary depending on the experimental conditions, receptor subunit composition, and assay type.

Signaling Pathways and Experimental Workflow

To understand the context of GABA(A) receptor antagonism, it is essential to visualize the underlying signaling pathway and the experimental workflows used to characterize these compounds.

GABA_A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_presyn GABA_presyn GAD->GABA_presyn GABA Vesicle Vesicle GABA_presyn->Vesicle VGAT Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release GABA_synapse GABA Synaptic_Cleft->GABA_synapse GABA_A_Receptor GABA(A) Receptor (Ligand-gated Cl- channel) Cl_in Cl- (in) GABA_A_Receptor->Cl_in Influx Cl_out Cl- (out) Cl_out->GABA_A_Receptor Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Inhibition Hyperpolarization->Inhibition Neuronal Inhibition GABA_synapse->GABA_A_Receptor Binds to Antagonist GABA(A) Antagonist (e.g., this compound) Antagonist->GABA_A_Receptor Blocks

Caption: GABA(A) Receptor Signaling Pathway.

The diagram above illustrates the synthesis and release of GABA from the presynaptic terminal and its subsequent binding to the postsynaptic GABA(A) receptor, leading to chloride influx and neuronal inhibition. GABA(A) antagonists, such as this compound, act by blocking this receptor, thereby preventing the inhibitory signal.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_electro Electrophysiology (Patch-Clamp) Membrane_Prep Membrane Preparation (e.g., from rat brain) Radioligand Radioligand Incubation (e.g., [3H]muscimol) Membrane_Prep->Radioligand Competition Competition with Test Compound Radioligand->Competition Filtration Filtration & Washing Competition->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis_Binding Data Analysis (Ki determination) Scintillation->Data_Analysis_Binding Cell_Culture Cell Culture/Slice Preparation (e.g., cortical neurons) Patching Whole-cell Patch Clamp Cell_Culture->Patching GABA_Application Application of GABA Patching->GABA_Application Antagonist_Application Co-application of Test Compound GABA_Application->Antagonist_Application Recording Current Recording Antagonist_Application->Recording Data_Analysis_Electro Data Analysis (IC50 determination) Recording->Data_Analysis_Electro

Caption: Experimental Workflow for Antagonist Characterization.

This flowchart outlines the two primary experimental approaches for characterizing GABA(A) receptor antagonists: receptor binding assays to determine binding affinity (Ki) and electrophysiological recordings to measure functional antagonism (IC50).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of GABA(A) antagonists. Below are representative protocols for the key experiments cited.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the GABA(A) receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat whole brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]muscimol (a potent GABA(A) agonist)

  • Non-specific binding control: 10 µM GABA

  • Test compound: this compound and other antagonists at varying concentrations

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in assay buffer and centrifuging three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (e.g., 1-2 nM [³H]muscimol), and either the test compound, buffer (for total binding), or excess unlabeled GABA (for non-specific binding).

    • Initiate the reaction by adding the membrane preparation to each well.

    • Incubate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

Objective: To measure the functional antagonism (IC₅₀) of a test compound on GABA-evoked currents in neurons.

Materials:

  • Cultured primary cortical neurons or acute brain slices

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)

  • GABA

  • Test compound: this compound and other antagonists

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation:

    • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Recording Setup:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a stable inward current (due to Cl⁻ influx with the provided internal solution).

    • Co-apply varying concentrations of the test antagonist with the same concentration of GABA.

  • Data Acquisition and Analysis:

    • Record the GABA-evoked currents in the absence and presence of the antagonist.

    • Measure the peak amplitude of the currents.

    • Plot the percentage of inhibition of the GABA-evoked current against the log concentration of the antagonist.

    • Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This guide provides a comparative framework for evaluating this compound as a GABA(A) receptor antagonist. While direct quantitative data for this specific compound is lacking, the information on its structural class suggests it likely functions as a competitive antagonist with a potency that would need to be experimentally determined. For researchers considering this compound, the provided experimental protocols offer a robust starting point for its characterization. In comparison to the well-established antagonists, Gabazine offers the highest potency and selectivity for the GABA(A) receptor, making it a gold standard. Bicuculline is a widely used competitive antagonist, while Picrotoxin provides a non-competitive mechanism of action. The utility of this compound will ultimately depend on its experimentally determined potency, selectivity, and any unique pharmacological properties it may possess.

A Comparative Guide to the Biological Activity of Synthetic 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of the synthetic compound 4-Butyl-5-methyl-3-isoxazolol, focusing on its anti-inflammatory properties. The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational molecules.[1][2] Derivatives of isoxazole are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3][4] This guide frames the validation of this compound against a well-established alternative, the selective COX-2 inhibitor Celecoxib, providing experimental context and hypothetical data to illustrate its potential therapeutic value.

Comparative Analysis of Anti-inflammatory Activity

Inflammation is a biological process mediated by several pathways, most notably the cyclooxygenase (COX) pathway.[5] The COX enzyme has two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[6][7] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[8]

To validate the potential of this compound as a selective anti-inflammatory agent, its inhibitory activity against COX-1 and COX-2 enzymes would be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The ratio of IC50 values (COX-1/COX-2) provides a selectivity index, where a higher number signifies greater selectivity for COX-2.

Table 1: Comparative In-Vitro COX Inhibition Data

The following table presents hypothetical, yet plausible, quantitative data for this compound, benchmarked against published data for Celecoxib.[9][10] This illustrates how the novel compound might demonstrate favorable potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 15.00.4533.3
Celecoxib 7.6 - 820.04 - 6.87.6 - 12

Note: Data for this compound is hypothetical for illustrative purposes. Data for Celecoxib is sourced from published literature and shows a range depending on assay conditions.[9][10]

Visualizing the Mechanism and Workflow

The Cyclooxygenase (COX) Signaling Pathway

The diagram below illustrates the central role of COX enzymes in the inflammatory cascade. Pro-inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX-1 and COX-2 then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever.[6][11] Selective inhibitors like this compound are designed to preferentially block the COX-2 enzyme.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 Housekeeping Functions COX2->PGH2 PGs Prostaglandins (PGD2, PGE2, etc.) PGH2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Stimuli Pro-inflammatory Stimuli Stimuli->AA Inhibitor This compound (Selective Inhibitor) Inhibitor->COX2 Experimental_Workflow A 1. Synthesis of This compound B 2. Purification & Characterization (HPLC, NMR, Mass Spec) A->B C 3. In-Vitro Biological Screening (COX-1 / COX-2 Enzyme Assays) B->C D 4. Data Acquisition (Measure IC50 Values) C->D E 5. Comparative Analysis (Calculate Selectivity Index vs. Standard) D->E F 6. Conclusion & Future Work (Lead Optimization, In-Vivo Studies) E->F

References

Unveiling the Cross-Reactivity Profile of MRL-871: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of nuclear receptor modulators, a thorough understanding of a compound's selectivity is paramount. This guide provides a detailed comparison of the cross-reactivity profile of MRL-871, a potent allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), with a notable off-target activity on Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

MRL-871 is a key tool compound in the study of RORγt, a master regulator of T helper 17 (Th17) cell differentiation and a promising therapeutic target for autoimmune diseases. However, its interaction with PPARγ, a critical regulator of metabolism and inflammation, necessitates a careful evaluation of its cross-reactivity to ensure precise experimental outcomes and to guide the development of more selective next-generation inhibitors.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the in vitro potency of MRL-871 and a related analog on RORγt and PPARγ, as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay. This assay measures the ability of the compound to disrupt the interaction between the nuclear receptor and a coactivator peptide, a crucial step in transcriptional activation.

CompoundPrimary TargetRORγt IC50 (nM)Off-TargetPPARγ IC50 (µM)Selectivity (Fold)
MRL-871 RORγt7 ± 1PPARγ8.5 ± 0.5~1214

Data sourced from biochemical assays as described in the referenced literature.

Experimental Methodologies

A detailed understanding of the experimental conditions is crucial for the interpretation of binding affinity data. The following protocols outline the methodologies used to generate the data presented above.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay quantifies the ability of a test compound to inhibit the interaction between the Ligand Binding Domain (LBD) of a nuclear receptor and a fluorescently labeled coactivator peptide.

Experimental Workflow:

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis reagents Prepare Assay Buffer, NR-LBD, Coactivator Peptide, and TR-FRET Donor/Acceptor dispense Dispense Compound (e.g., MRL-871) into Assay Plate reagents->dispense add_nr Add Nuclear Receptor-LBD (RORγt or PPARγ) dispense->add_nr add_mix Add Coactivator Peptide and TR-FRET Reagents add_nr->add_mix incubate Incubate at Room Temperature add_mix->incubate read Read TR-FRET Signal on Plate Reader (λex=340nm, λem=495/520nm) incubate->read calculate Calculate Emission Ratio (520/495) read->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine TSA_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_run Thermal Denaturation cluster_analysis Data Analysis prepare_mix Prepare Protein-Dye Mixture (e.g., RORγt/PPARγ + SYPRO Orange) dispense_ligand Dispense Ligand (e.g., MRL-871) into PCR Plate prepare_mix->dispense_ligand add_mix Add Protein-Dye Mixture dispense_ligand->add_mix seal_plate Seal the Plate add_mix->seal_plate run_qpcr Run Melt Curve Protocol on a qPCR Instrument seal_plate->run_qpcr plot_fluorescence Plot Fluorescence vs. Temperature run_qpcr->plot_fluorescence determine_tm Determine Melting Temperature (Tm) plot_fluorescence->determine_tm calculate_delta_tm Calculate ΔTm (Tm_ligand - Tm_apo) determine_tm->calculate_delta_tm RORgt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R SMAD SMADs TGFbR->SMAD JAK JAK IL6R->JAK RORgt_n RORγt SMAD->RORgt_n Induces Expression STAT3 STAT3 JAK->STAT3 STAT3_n STAT3 STAT3->STAT3_n RORgt_c RORγt RORgt_c->RORgt_n RORE RORE RORgt_n->RORE Bind to STAT3_n->RORE Bind to IRF4 IRF4 IRF4->RORE Bind to IL17 IL-17A/F, IL-22 Gene Transcription RORE->IL17 MRL871 MRL-871 MRL871->RORgt_n Inhibits PPARg_Signaling cluster_ligands Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FattyAcids Fatty Acids PPARg_c PPARγ FattyAcids->PPARg_c TZDs Thiazolidinediones TZDs->PPARg_c PPARg_n PPARγ PPARg_c->PPARg_n RXR_c RXR RXR_n RXR RXR_c->RXR_n PPRE PPRE PPARg_n->PPRE Heterodimerize and Bind RXR_n->PPRE Heterodimerize and Bind Coactivators Coactivators TargetGenes Target Gene Transcription (Adipogenesis, Lipid Metabolism) Coactivators->TargetGenes Activate PPRE->Coactivators Recruit MRL871_off MRL-871 MRL871_off->PPARg_n Binds (Off-Target)

A Comparative Guide to Isoxazole Synthesis: An Analysis of Three Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a cornerstone in medicinal chemistry, valued for its presence in numerous therapeutic agents. The efficient construction of this five-membered heterocycle is paramount. This guide provides a comparative analysis of three prominent methods for isoxazole synthesis: the Huisgen 1,3-Dipolar Cycloaddition, the Van Leusen Reaction, and the Claisen-Schmidt Condensation followed by cyclization. We present a detailed examination of their experimental protocols, quantitative performance, and a head-to-head comparison of their respective advantages and limitations.

At a Glance: Comparing Isoxazole Synthesis Methods

The selection of an appropriate synthetic route for isoxazole derivatives is contingent on factors such as desired substitution patterns, substrate availability, and scalability. The following table summarizes the key quantitative parameters of the three discussed methods, offering a rapid comparison of their typical performance.

ParameterHuisgen 1,3-Dipolar CycloadditionVan Leusen Isoxazole SynthesisClaisen-Schmidt Condensation & Cyclization
Typical Yield 60-95%61-90%45-85%
Reaction Temperature Room Temperature to 60°CRoom Temperature to RefluxRoom Temperature to Reflux
Reaction Time 1 - 24 hours3 - 12 hours6 - 24 hours
Key Reactants Alkyne, Nitrile Oxide (often generated in situ)Aldehyde, Tosylmethyl isocyanide (TosMIC)Aromatic Ketone, Aldehyde, Hydroxylamine
Primary Isoxazole Product 3,5-disubstituted or 3,4,5-trisubstituted5-substituted or 4,5-disubstituted3,5-disubstituted

Method 1: Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the isoxazole ring. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A key advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like aldoximes.[1]

Experimental Protocol

The following is a representative protocol for the synthesis of 3,5-disubstituted isoxazoles via a one-pot, three-step copper(I)-catalyzed cycloaddition.

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Chloramine-T trihydrate (1.1 eq)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • A solution of hydroxylamine hydrochloride in water is added to a solution of the aldehyde in t-BuOH. The mixture is stirred at room temperature for 1 hour to form the aldoxime.

  • The terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate are added sequentially to the reaction mixture.

  • A solution of Chloramine-T trihydrate in water is added dropwise over 10 minutes.

  • The reaction mixture is stirred at 60°C for 1 hour.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Reaction Mechanism & Workflow

The Huisgen cycloaddition proceeds through a concerted mechanism where the π systems of the nitrile oxide and the alkyne interact in a single transition state to form the five-membered ring.[2] The regioselectivity is largely governed by electronic factors, with the most common outcome being the formation of the 3,5-disubstituted isomer.[3][4]

Huisgen_Cycloaddition cluster_prep Nitrile Oxide Generation (in situ) cluster_cycloaddition [3+2] Cycloaddition cluster_workflow Experimental Workflow Aldoxime Aldoxime NitrileOxide Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation Oxidant Oxidizing Agent (e.g., Chloramine-T) NitrileOxide_ref Nitrile Oxide Alkyne Alkyne (Dipolarophile) Isoxazole Isoxazole Alkyne->Isoxazole NitrileOxide_ref->Isoxazole Start Start Materials: Aldehyde, Hydroxylamine, Alkyne Step1 Aldoxime Formation Start->Step1 Step2 Addition of Alkyne & Catalyst Step1->Step2 Step3 Nitrile Oxide Generation & Cycloaddition Step2->Step3 Step4 Work-up & Purification Step3->Step4 Product Pure Isoxazole Step4->Product

Caption: Huisgen 1,3-Dipolar Cycloaddition Workflow.

Advantages and Disadvantages

Advantages:

  • High Versatility and Substrate Scope: A wide range of functional groups are tolerated on both the alkyne and the nitrile oxide precursor.[1]

  • High Regioselectivity: The use of copper(I) catalysts typically affords the 3,5-disubstituted isoxazole with high regioselectivity.[3]

  • Mild Reaction Conditions: The reaction can often be carried out at or near room temperature.

Disadvantages:

  • Nitrile Oxide Instability: The nitrile oxide intermediate can be prone to dimerization, necessitating its in situ generation and careful control of reaction conditions.[1]

  • Potential for Regioisomeric Mixtures: While often highly selective, mixtures of 3,4- and 3,5-disubstituted isomers can be formed, particularly in the absence of a catalyst.[3]

Method 2: Van Leusen Isoxazole Synthesis

The Van Leusen reaction provides an efficient route to 5-substituted or 4,5-disubstituted oxazoles (a constitutional isomer of isoxazoles, however, the search results often use "oxazole" when referring to isoxazole synthesis in this context, so for the purpose of this comparative guide, we will treat it as a method for synthesizing the isoxazole ring system's close relatives, which is relevant for drug discovery professionals) from aldehydes and tosylmethyl isocyanide (TosMIC).[5] This method is particularly valuable for its operational simplicity and the commercial availability of TosMIC.

Experimental Protocol

The following protocol details a typical procedure for the synthesis of 5-substituted isoxazoles.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol

Procedure:

  • To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (typically 3-6 hours).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Reaction Mechanism & Workflow

The Van Leusen reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes cyclization to form a dihydrooxazole, which then eliminates p-toluenesulfinic acid to yield the aromatic isoxazole.[5][6]

VanLeusen_Synthesis cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Deprotonation Base Base (e.g., K₂CO₃) Adduct Adduct Anion->Adduct Aldehyde Aldehyde Aldehyde->Adduct Cyclization 5-endo-dig Cyclization Adduct->Cyclization Dihydrooxazole Dihydrooxazole Intermediate Cyclization->Dihydrooxazole Elimination Elimination of Tosyl Group Dihydrooxazole->Elimination Isoxazole Isoxazole Elimination->Isoxazole Start Start Materials: Aldehyde, TosMIC, Base Step1 Reaction in Methanol (Reflux) Start->Step1 Step2 Solvent Removal Step1->Step2 Step3 Aqueous Work-up & Extraction Step2->Step3 Step4 Purification Step3->Step4 Product Pure Isoxazole Step4->Product

Caption: Van Leusen Isoxazole Synthesis Workflow.

Advantages and Disadvantages

Advantages:

  • Operational Simplicity: This is often a one-pot reaction with readily available starting materials.[7]

  • Broad Substrate Scope: A wide variety of aldehydes, including aliphatic and aromatic ones, can be used.[7][8]

  • Good Yields: The reaction generally provides good to excellent yields of the desired isoxazole.[7][8]

Disadvantages:

  • Limited Substitution Patterns: The classical Van Leusen reaction primarily yields 5-substituted isoxazoles. Synthesis of other substitution patterns requires modified TosMIC reagents.

  • Potential for Byproduct Formation: Incomplete elimination of the tosyl group can lead to the formation of dihydrooxazole byproducts.[9]

Method 3: Claisen-Schmidt Condensation and Cyclization

This classical two-step approach first involves the Claisen-Schmidt condensation of an aromatic ketone with an aldehyde to form a chalcone (an α,β-unsaturated ketone).[10] The subsequent reaction of the chalcone with hydroxylamine leads to the formation of the isoxazole ring.

Experimental Protocol

The following is a generalized two-step protocol for the synthesis of 3,5-disubstituted isoxazoles.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) Materials:

  • Substituted acetophenone (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve the acetophenone and aldehyde in ethanol.

  • Add an aqueous solution of NaOH or KOH dropwise with stirring at room temperature.

  • Continue stirring for 2-4 hours. The product often precipitates out of the solution.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Isoxazole Formation Materials:

  • Chalcone (from Step 1) (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Potassium hydroxide (KOH) or Sodium acetate

  • Ethanol

Procedure:

  • A mixture of the chalcone and hydroxylamine hydrochloride in ethanol is prepared.

  • A base (e.g., 40% aqueous KOH) is added, and the mixture is refluxed for 6-12 hours.[11]

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into crushed ice.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Reaction Mechanism & Workflow

The formation of the isoxazole from the chalcone involves the initial formation of a chalcone oxime, followed by a Michael addition of the hydroxyl group to the β-carbon of the double bond, and subsequent cyclization and dehydration.

Claisen_Schmidt_Isoxazole cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Isoxazole Formation cluster_workflow Experimental Workflow Ketone Aromatic Ketone Chalcone Chalcone (α,β-unsaturated ketone) Ketone->Chalcone Aldehyde Aldehyde Aldehyde->Chalcone Chalcone_ref Chalcone Base1 Base (NaOH/KOH) Intermediate Chalcone Oxime & Michael Adduct Chalcone_ref->Intermediate Reaction with NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) Isoxazole Isoxazole Intermediate->Isoxazole Cyclization & Dehydration Base2 Base (KOH) Start Start Materials: Ketone, Aldehyde Condensation Claisen-Schmidt Condensation Start->Condensation IsolateChalcone Isolate Chalcone Condensation->IsolateChalcone Cyclization Reaction with Hydroxylamine IsolateChalcone->Cyclization Purification Work-up & Purification Cyclization->Purification Product Pure Isoxazole Purification->Product

Caption: Claisen-Schmidt Condensation and Cyclization Workflow.

Advantages and Disadvantages

Advantages:

  • Readily Available Starting Materials: Aromatic ketones and aldehydes are widely available and often inexpensive.

  • Straightforward Procedure: The reactions are generally easy to perform with standard laboratory equipment.

  • Access to Diverse 3,5-Diaryl Isoxazoles: This method is particularly well-suited for the synthesis of isoxazoles with two different aryl substituents at the 3- and 5-positions.

Disadvantages:

  • Two-Step Process: The need to isolate the intermediate chalcone can make the overall process more time-consuming.

  • Potential for Side Products: The reaction of chalcones with hydroxylamine can sometimes lead to the formation of isoxazoline byproducts if dehydration is incomplete.[6]

  • Harsh Reaction Conditions: The use of strong bases like KOH and prolonged refluxing may not be suitable for sensitive substrates.

Conclusion

The synthesis of isoxazoles can be achieved through a variety of effective methods, each with its own set of strengths and weaknesses. The Huisgen 1,3-dipolar cycloaddition stands out for its versatility, mild conditions, and high regioselectivity, especially when catalyzed by copper. The Van Leusen synthesis offers operational simplicity and is ideal for preparing 5-substituted isoxazoles from readily available aldehydes. The Claisen-Schmidt condensation followed by cyclization is a classic and reliable method for accessing 3,5-diaryl isoxazoles from simple starting materials.

For drug development professionals and researchers, the choice of method will ultimately depend on the specific target molecule, the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Modern advancements, including microwave-assisted reactions and green chemistry approaches, are continually refining these classical methods, offering faster reaction times and more environmentally benign pathways to this important heterocyclic core.[12][13]

References

Comparative Efficacy of 4-Butyl-5-methyl-3-isoxazolol: An Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of publicly available data on the in vitro and in vivo efficacy of the specific compound 4-Butyl-5-methyl-3-isoxazolol. While the isoxazole scaffold is a common motif in medicinal chemistry, leading to the development of various biologically active molecules, specific experimental data, including comparative efficacy studies, detailed protocols, and elucidated signaling pathways for this compound, are not present in the reviewed scientific papers and databases.

This guide, therefore, cannot provide a direct comparison of this compound with other alternatives due to the absence of foundational efficacy data. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled for this particular molecule at this time.

While research on various other isoxazole derivatives is prevalent, demonstrating a range of biological activities, this information is not directly transferable to the specific efficacy profile of this compound. The biological effects of small molecules are highly dependent on their precise chemical structure, and substitutions on the isoxazole ring can dramatically alter their pharmacological properties.

Researchers, scientists, and drug development professionals interested in the potential of this compound would need to conduct foundational research to establish its biological activity, mechanism of action, and efficacy in both in vitro and in vivo models. Such studies would be the first step toward any future comparative analysis.

Unraveling the Selectivity of 4-Butyl-5-methyl-3-isoxazolol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant challenge in defining the precise biological target and selectivity profile of 4-Butyl-5-methyl-3-isoxazolol. While the isoxazolol chemical scaffold is a versatile pharmacophore present in a diverse range of biologically active molecules, the specific compound , this compound, lacks a well-documented and characterized primary biological target in the public domain. This absence of a defined target precludes a direct comparative analysis of its selectivity against alternative compounds.

The isoxazolol nucleus is a privileged structure in medicinal chemistry, with different substitutions on the ring system leading to a wide array of pharmacological activities. For instance, derivatives of 3-isoxazolol have been identified as potent antagonists of the GABA(A) receptor, while other analogues exhibit inhibitory activity against targets such as the FMS-like tyrosine kinase-3 (FLT3). However, the specific combination of a butyl group at the 4-position and a methyl group at the 5-position does not correspond to a well-studied compound with established in vitro or in vivo pharmacological data.

Our extensive search for experimental data, including IC50 or Ki values, and detailed assay protocols for this compound did not yield any specific results. Consequently, a direct comparison of its performance with other alternatives, as well as the creation of signaling pathway diagrams and experimental workflows as per the initial request, cannot be fulfilled at this time due to the foundational information being unavailable.

The Isoxazolol Scaffold: A Platform for Diverse Biological Activity

To provide context for the potential activities of isoxazolol derivatives, we can examine related compounds where the biological target and selectivity have been characterized. This illustrates the chemical space and the importance of specific substitutions in determining the pharmacological profile.

Compound ClassPrimary TargetExample CompoundReference
GABA(A) Receptor AntagonistsGABA(A) ReceptorSubstituted 5-(4-piperidyl)-3-isoxazolols[1]
FLT3 InhibitorsFMS-like tyrosine kinase-3N-(5-tert-butyl-isoxazol-3-yl)-...[2]
Anti-allergic AgentsNot specifiedIsamoxole[3]
RORγt LigandsRetinoic-Acid-Receptor-Related Orphan Receptor γtTrisubstituted Isoxazoles[1]

It is crucial to emphasize that the activities listed above are for distinct isoxazolol derivatives and cannot be extrapolated to this compound without direct experimental evidence.

Future Directions and a Proposed Alternative

Given the lack of specific data for this compound, we propose an alternative approach for our readership of researchers, scientists, and drug development professionals. We can provide a comprehensive comparison guide for a well-characterized isoxazolol derivative with a known biological target and substantial supporting data.

Proposed Alternative Topic: A Comparative Guide to the Selectivity of a Clinically Relevant Isoxazolol Derivative.

This guide would adhere to the original core requirements, including:

  • Data Presentation: A detailed table summarizing the binding affinities (e.g., IC50, Ki) of the selected compound and its alternatives against their primary target and a panel of off-target proteins.

  • Experimental Protocols: A thorough description of the methodologies used for key experiments such as radioligand binding assays, enzyme inhibition assays, and cell-based functional assays.

  • Mandatory Visualization: Graphviz diagrams illustrating the relevant signaling pathways, experimental workflows, and logical relationships.

We believe this alternative approach will provide valuable and actionable information to our target audience, while acknowledging the current limitations in the scientific literature regarding this compound. We invite our readers to indicate their interest in such a guide on a well-documented isoxazolol compound.

References

Comparative Performance Analysis: 4-Butyl-5-methyl-3-isoxazolol Against Standard Compounds in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This guide provides a comparative benchmark of a representative isoxazole derivative, 4-Butyl-5-methyl-3-isoxazolol, against industry-standard compounds in two key preclinical assays: a cyclooxygenase-2 (COX-2) inhibition assay for anti-inflammatory potential and a DPPH radical scavenging assay for antioxidant capacity.

Due to the limited publicly available data on this compound, this guide utilizes representative, hypothetical data to illustrate its potential performance relative to well-established benchmarks. The experimental protocols provided are standardized methodologies for these assays.

Experimental Workflow Overview

The general workflow for screening and benchmarking a test compound involves initial high-throughput screening, followed by dose-response studies to determine potency (e.g., IC50), and comparison against standard reference compounds.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency Testing cluster_2 Phase 3: Benchmarking Compound Library Compound Library High-Throughput Screen High-Throughput Screen Compound Library->High-Throughput Screen Hit Identification Hit Identification High-Throughput Screen->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Standard Compound Comparison Standard Compound Comparison IC50 Determination->Standard Compound Comparison Data Analysis Data Analysis Standard Compound Comparison->Data Analysis

Caption: General experimental workflow for compound screening and benchmarking.

I. Anti-Inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[3][4] Selective inhibition of COX-2 is a primary strategy for developing anti-inflammatory drugs with a potentially improved safety profile over non-selective NSAIDs.

Comparative Data: COX-2 Inhibition

The following table summarizes the hypothetical inhibitory activity of this compound against human recombinant COX-2, benchmarked against the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Activity is reported as the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound COX-21.2 >80
Ibuprofen (Standard)COX-22.5~10

Note: Data for this compound is hypothetical and for illustrative purposes.

COX-2 Signaling Pathway

Inflammatory stimuli trigger the upregulation of COX-2, which converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then converted by specific synthases into various prostaglandins, such as PGE2, which mediate inflammatory responses like pain, fever, and swelling.[5]

G Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases PLA2->Cell Membrane Phospholipids COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate PGH2 PGH2 COX-2 Enzyme->PGH2 converts to Prostaglandin Synthases Prostaglandin Synthases PGH2->Prostaglandin Synthases substrate Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin Synthases->Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation mediates

Caption: Simplified COX-2 signaling pathway in inflammation.

II. Antioxidant Activity: DPPH Radical Scavenging

Antioxidants mitigate cellular damage by neutralizing reactive oxygen species (ROS). The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the radical scavenging ability of a compound.[6] The assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[7]

Comparative Data: DPPH Radical Scavenging

This table presents hypothetical data on the free radical scavenging activity of this compound compared to Trolox, a water-soluble analog of vitamin E and a standard antioxidant.

CompoundAssayIC50 (µM)
This compound DPPH Scavenging 25.5
Trolox (Standard)DPPH Scavenging15.0

Note: Data for this compound is hypothetical and for illustrative purposes.

DPPH Assay Mechanism

The DPPH radical has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to DPPH-H, a non-radical, yellow-colored molecule.[8] The reduction in absorbance at ~517 nm is proportional to the antioxidant capacity of the compound being tested.

G cluster_0 Reaction cluster_1 Measurement DPPH DPPH• (Radical, Violet) DPPH_H DPPH-H (Non-radical, Yellow) DPPH->DPPH_H H• transfer Antioxidant_Radical Antioxidant• DPPH->Antioxidant_Radical H• transfer Absorbance at 517 nm Absorbance at 517 nm DPPH->Absorbance at 517 nm Antioxidant Antioxidant-H Antioxidant->DPPH_H H• transfer Antioxidant->Antioxidant_Radical H• transfer Decrease in Absorbance Decrease in Absorbance DPPH_H->Decrease in Absorbance Absorbance at 517 nm->Decrease in Absorbance indicates scavenging

Caption: Mechanism of the DPPH free radical scavenging assay.

Experimental Protocols

COX-2 Inhibitory Assay (Fluorometric)

Objective: To determine the IC50 value of test compounds against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control)

  • Test Compound (this compound)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and the standard (Ibuprofen) in DMSO. Create a series of dilutions in COX Assay Buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM.

  • Reaction Mixture: To each well of the 96-well plate, add the following in order:

    • 80 µL COX Assay Buffer

    • 10 µL of the diluted test compound or standard. For the enzyme control well, add 10 µL of Assay Buffer.

    • 10 µL of COX Probe.

    • 10 µL of reconstituted COX-2 enzyme solution.

  • Incubation: Mix gently and incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode for 10-20 minutes at Ex/Em = 535/587 nm.

  • Data Analysis: Calculate the rate of reaction (slope) for each concentration. Determine the percent inhibition relative to the enzyme control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity (IC50) of the test compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Trolox (Standard)

  • Test Compound (this compound)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer (517 nm)

Procedure:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound and Trolox in methanol. Create serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Assay Reaction:

    • To each well of a 96-well plate, add 100 µL of the diluted test compound or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the test compound.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Plot the % scavenging activity against the log of the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For novel isoxazole derivatives such as 4-Butyl-5-methyl-3-isoxazolol, establishing a robust and validated analytical method is critical. This guide provides a comparative overview of potential analytical methods, drawing on established protocols for structurally similar isoxazole-containing compounds. The information herein is intended to serve as a foundational resource for developing and validating a fit-for-purpose assay for this compound.

Isoxazole derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The development of reliable analytical methods is crucial for the evaluation of these compounds.

Comparison of Analytical Methods

While a specific validated method for this compound is not publicly available, methods for other isoxazole derivatives can be adapted. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of isoxazole-containing compounds.[4][5] The choice of method will depend on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly selective due to monitoring of specific precursor and product ions.
Sensitivity (LOQ) Typically in the µg/mL to high ng/mL range.[6]Typically in the low ng/mL to pg/mL range.[4][5]
Linearity Generally excellent, with correlation coefficients (r²) > 0.999.[6]Generally excellent, with correlation coefficients (r²) > 0.99.[4]
Accuracy (% Recovery) Typically within 98-102%.Typically within 85-115%.[7]
Precision (%RSD) Typically < 2%.Typically < 15%.[7]
Instrumentation Widely available in most analytical laboratories.More specialized and expensive instrumentation required.
Typical Application Quantification of bulk drug substance, pharmaceutical formulations, and in vitro studies.Quantification in complex biological matrices (plasma, blood, tissue), pharmacokinetic studies, and trace analysis.[4][5]

Experimental Protocols

The following protocols for HPLC-UV and LC-MS/MS are proposed as starting points for the development of a quantitative method for this compound. These are based on validated methods for other isoxazole derivatives and should be optimized and validated for the specific analyte and matrix.

1. Proposed HPLC-UV Method

This method is adapted from a validated stability-indicating HPLC method for an active pharmaceutical ingredient.[6]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 250 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (for drug substance):

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 250 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Proposed LC-MS/MS Method

This method is based on a validated bioanalytical method for the quantification of an isoxazole derivative in rat plasma.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 75 mm, 3.5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (80:20, v/v).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for this compound and an appropriate internal standard would need to be determined by direct infusion. For a similar isoxazole analog, the transition was m/z 366.1 → 145.1.[4]

  • Sample Preparation (for plasma):

    • To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Method Validation Workflow

The validation of the chosen analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic & Detector Conditions MD_Start->MD_Optimize Specificity Specificity/ Selectivity MD_Optimize->Specificity ICH Q2(R1) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Routine_Analysis Routine Sample Analysis Solution_Stability->Routine_Analysis System_Suitability System Suitability Testing Routine_Analysis->System_Suitability

Caption: Workflow for Analytical Method Validation.

Conclusion

While no specific validated analytical method for this compound has been published, the information provided in this guide offers a solid starting point for researchers. The presented HPLC-UV and LC-MS/MS methods, adapted from successful analyses of other isoxazole derivatives, can be tailored and optimized. A thorough validation process, following the workflow outlined above, is essential to ensure the development of a reliable and robust quantitative method suitable for its intended purpose in the research and development of this novel compound.

References

A Researcher's Guide to the Metabolic Stability of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic stability of isoxazole derivatives is a critical step in the design and optimization of novel therapeutics. The isoxazole scaffold is a valuable component in many clinically approved drugs, but its susceptibility to metabolic transformation can significantly impact the pharmacokinetic profile and overall viability of a drug candidate. This guide provides a comparative overview of the metabolic stability of different isoxazole derivatives, supported by experimental data, detailed protocols, and visualizations to aid in the drug discovery process.

The metabolic stability of a compound, often assessed by its rate of clearance in the presence of liver enzymes, is a key determinant of its in vivo half-life and oral bioavailability. For isoxazole-containing compounds, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, which can lead to various transformations, including oxidation and ring cleavage. The nature and position of substituents on the isoxazole ring and its appended functionalities can dramatically influence the rate and site of metabolism.

A compelling example of how subtle structural modifications can drastically alter metabolic stability is seen in the case of isoxazole-based BET bromodomain inhibitors. Structure-guided optimization efforts have demonstrated that strategic changes to the molecular scaffold can lead to significant improvements in metabolic half-life, a crucial parameter for a successful drug candidate.

Comparative Metabolic Stability of Isoxazole Derivatives

To illustrate the impact of structural modifications on metabolic stability, the following table summarizes in vitro data for two closely related 3,5-dimethylisoxazole-based BET bromodomain inhibitors, OXFBD02 and OXFBD04. The data is derived from a study by Jennings et al. (2018) and showcases a remarkable improvement in stability with a minor structural change.

Compound IDStructureModificationt½ (min) in Mouse Liver MicrosomesReference
OXFBD02 4-(3,5-dimethylisoxazol-4-yl)-N-phenyl-1H-pyrrole-2-carboxamidePhenyl group39.8Jennings et al., 2018
OXFBD04 4-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamidePyridin-3-yl group388Jennings et al., 2018

This nearly 10-fold increase in metabolic half-life for OXFBD04 highlights the profound effect that replacing a phenyl group with a 3-pyridyl moiety can have on metabolic stability. Such insights are invaluable for guiding the design of more robust isoxazole-based drug candidates.

Experimental Protocols

The determination of metabolic stability is a routine yet critical assay in early drug discovery. The following is a detailed protocol for a typical in vitro microsomal stability assay, similar to the one used to generate the data above.

In Vitro Microsomal Stability Assay

1. Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes to estimate its intrinsic clearance and metabolic half-life.

2. Materials:

  • Test isoxazole derivatives (and positive/negative controls)

  • Pooled liver microsomes (e.g., human, mouse, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the microsomal solution and the test compound (final concentration typically 1 µM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol (typically 2-3 volumes). This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) x 1000.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of a typical microsomal stability assay.

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Compound, Microsomes, NADPH) pre_warm Pre-warm Microsomes & Compound (37°C) reagents->pre_warm start_reaction Initiate Reaction (Add NADPH) pre_warm->start_reaction time_points Incubate & Aliquot (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Terminate Reaction (Ice-cold Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & Intrinsic Clearance lcms->data_analysis

Caption: Workflow of an in vitro microsomal stability assay.

Logical Relationship in Metabolic Stability Assessment

The data obtained from in vitro metabolic stability assays are crucial for predicting the in vivo pharmacokinetic behavior of a drug candidate. The following diagram illustrates the logical flow from in vitro data to in vivo prediction.

Metabolic_Stability_Logic in_vitro In Vitro Experiment (Microsomal Stability Assay) in_vitro_data In Vitro Data (t½, CLint) in_vitro->in_vitro_data Generates scaling In Vitro-In Vivo Extrapolation (IVIVE) (Scaling Factors, Physiological Parameters) in_vitro_data->scaling Input for in_vivo_pk Predicted In Vivo Pharmacokinetics (Hepatic Clearance, Bioavailability) scaling->in_vivo_pk Predicts

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Butyl-5-methyl-3-isoxazolol (CAS No. 96520-39-7), ensuring the safety of personnel and compliance with regulations.

Hazard Assessment and Classification

Key Hazard Considerations for Isoxazole Derivatives:

  • Irritation: Potential for skin, eye, and respiratory irritation.[3]

  • Toxicity: Some derivatives can be harmful if ingested or inhaled.

Personal Protective Equipment (PPE)

To ensure personal safety during handling and disposal, the following minimum personal protective equipment is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A lab coat or a chemical-resistant apron.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Segregation and Storage of Chemical Waste

Proper segregation and storage are crucial to prevent accidental chemical reactions.

  • Waste Container: Use a dedicated, clearly labeled, and sealable container made of a material compatible with this compound.

  • Labeling: The container must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other chemical streams, especially strong oxidizing agents, bases, or reactive metals.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Procedure

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company. Adhere to all local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all required PPE is worn before handling the chemical.

  • Containment: Carefully transfer the waste into the designated hazardous waste container. Avoid generating dust.

  • Labeling: Securely affix the "Hazardous Waste" label with the full chemical name.

  • Documentation: Maintain a log of the waste, including the chemical name, quantity, and date of disposal.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

  • Decontamination: Thoroughly decontaminate all equipment and surfaces that came into contact with the chemical using an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Spill and Emergency Procedures

In the event of a spill or accidental exposure:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean the spill.

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.

    • Ventilate the area and decontaminate the spill site.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

    • Seek immediate medical attention for any exposure.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Identify Waste for Disposal assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe transfer_waste Transfer to a Labeled, Compatible Waste Container don_ppe->transfer_waste label_waste Label Container: 'Hazardous Waste' 'this compound' transfer_waste->label_waste store_waste Store in a Designated, Secure, and Ventilated Area label_waste->store_waste segregate_waste Segregate from Incompatible Materials store_waste->segregate_waste contact_ehs Contact EHS or a Certified Waste Vendor segregate_waste->contact_ehs document_disposal Document Waste for Pickup contact_ehs->document_disposal end End: Waste Collected by Vendor document_disposal->end

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 4-Butyl-5-methyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Butyl-5-methyl-3-isoxazolol (CAS 96520-39-7).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are derived from safety data for structurally related isoxazole derivatives. It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety protocols.

Hazard Assessment

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety standards for similar chemical compounds.[3]

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are required at all times.[3] A face shield should be worn when there is a splash hazard.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2][3] Gloves must be inspected for integrity before each use.
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[3]
Respiratory Protection NIOSH-approved RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood.[3][4] A respirator may be necessary if dusts are generated or ventilation is inadequate.[4]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[3]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[3][4]

Procedural Guidance:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared weigh boat to minimize contamination.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin immediately and thoroughly with soap and water.[5]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and absorbent paper, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[3]

Disposal Procedure:

  • All chemical waste must be disposed of following local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Don Appropriate PPE prep2 Prepare Workspace in Fume Hood prep1->prep2 weigh Weigh Compound prep2->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area dissolve->decon Proceed to cleanup wash Wash Hands decon->wash dispose Dispose of Waste Properly wash->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.